3-Bromo-5-(N-Boc)aminomethylisoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Executive Summary
3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS: 903131-45-3) is a high-value heterocyclic building block characterized by its orthogonal reactivity. It serves as a critical scaffold in the synthesis of glutamate receptor antagonists, antimicrobial agents, and kinase inhibitors. Its utility stems from the 3-bromo position, which acts as a stable electrophile for palladium-catalyzed cross-couplings, and the 5-(N-Boc)aminomethyl arm, which provides a protected handle for subsequent diversification.
This guide analyzes the physicochemical profile, synthetic routes, and reactivity landscape of this scaffold, offering actionable protocols for its integration into lead optimization campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The isoxazole ring is a 1,2-azole with significant aromatic character, though less than furan or thiophene. The presence of the electron-withdrawing bromine at C-3 and the methylene-linked carbamate at C-5 creates a unique electronic environment.
Table 1: Key Physicochemical Data
| Property | Value / Description |
| IUPAC Name | tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate |
| CAS Number | 903131-45-3 |
| Molecular Formula | C₉H₁₃BrN₂O₃ |
| Molecular Weight | 277.12 g/mol |
| Appearance | White to off-white solid |
| LogP (Calc) | ~1.9 (Moderate lipophilicity, favorable for CNS penetration) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Synthetic Architecture
The most robust industrial route to 3-bromo-5-substituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes. Unlike the synthesis of 3-aminoisoxazoles, the 3-bromo variant typically utilizes dibromoformaldoxime as the nitrile oxide precursor.
Synthesis Workflow (Graphviz)
Figure 1: The convergent synthesis involves the generation of a bromonitrile oxide species which undergoes regioselective cycloaddition with N-Boc-propargylamine.
Expert Protocol: [3+2] Cycloaddition
Context: This reaction relies on the in situ generation of bromonitrile oxide. The base choice is critical to prevent dimerization of the nitrile oxide (furoxan formation).
Materials:
-
Dibromoformaldoxime (DBF)
-
N-Boc-propargylamine
-
Potassium Bicarbonate (KHCO₃)
-
Ethyl Acetate/Water (biphasic system)
Procedure:
-
Preparation: Dissolve N-Boc-propargylamine (1.0 equiv) in Ethyl Acetate.
-
Addition: Add DBF (1.1 equiv) to the solution.
-
Cyclization: Add a solution of KHCO₃ (2.5 equiv) in water dropwise over 2 hours at room temperature. Note: Slow addition maintains a low concentration of the transient nitrile oxide, favoring cross-reaction over dimerization.
-
Work-up: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Reactivity Profile & Functionalization
The versatility of this compound lies in its ability to serve as a "switchable" scaffold.
Reactivity Map (Graphviz)
Figure 2: Divergent reactivity pathways. The C-3 bromine allows for carbon-carbon bond formation, while the N-Boc group allows for amine manipulation. Note the sensitivity of the N-O bond to reduction.
C-3 Functionalization (Suzuki-Miyaura Coupling)
Challenge: 3-Bromoisoxazoles are electronically deactivated compared to their 4-bromo counterparts and typical aryl bromides. Oxidative addition of Pd(0) is the rate-limiting step. Solution: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition.
Recommended Conditions:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (Challenging substrates).
-
Base: Na₂CO₃ (2M aq) or K₃PO₄.
-
Solvent: DME/Water or Dioxane/Water (degassed).
-
Temperature: 80–100°C.
Self-Validating Check:
-
Monitor by LCMS. If starting material persists after 4 hours, switch to a precatalyst system like XPhos Pd G2 or SPhos Pd G2 , which are superior for heteroaryl halides.
N-Boc Deprotection
The Boc group is stable to the basic conditions of Suzuki coupling, allowing for "Coupling First, Deprotection Second" workflows.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Work-up: The resulting free amine is basic. Care must be taken during neutralization to avoid water solubility issues if the molecular weight remains low.
Isoxazole Ring Stability (Critical Warning)
The N-O bond in the isoxazole ring is weak (~55 kcal/mol).
-
Avoid: Hydrogenation (H₂, Pd/C), Raney Nickel, or strong dissolving metal reductions (Na/NH₃) unless ring opening is the desired outcome.
-
Consequence: These conditions cleave the N-O bond, destroying the aromatic system and yielding
-amino enones.
Applications in Medicinal Chemistry
This scaffold is widely used to introduce the isoxazole moiety, which acts as a bioisostere for:
-
Amides/Esters: The 3,5-disubstituted isoxazole mimics the geometry and dipole of a peptide bond but with improved metabolic stability.
-
Pyridine/Phenyl rings: Used to tune LogP and solubility profiles.
Case Study Relevance: In glutamate receptor (iGluR) antagonists, the 3-isoxazolol moiety is common. While this specific scaffold is a 3-bromo derivative, it serves as a precursor to 3-substituted derivatives that can probe the "accessory pockets" of kinase enzymes or GPCRs.
Safety & Handling
-
Hazards: 3-Bromoisoxazoles are organobromides and potential skin sensitizers.
-
Thermal Stability: Isoxazoles can decompose violently at very high temperatures (>200°C). Do not heat in a sealed vessel without pressure rating.
-
Disposal: Halogenated organic waste.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Saito, B., Fu, G. C. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. J. Am. Chem. Soc., 2007, 129, 9602-9603.[2] (Cited for general Suzuki conditions on difficult substrates). [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. [Link]
Sources
Molecular structure and SMILES string for 3-Bromo-5-(N-Boc)aminomethylisoxazole
Scaffold Characterization, Synthetic Logic, and Reactivity Profiling
Executive Summary
3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS 903131-45-3) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Its utility stems from its bifunctional nature: a 3-bromo handle enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and a 5-(N-Boc)aminomethyl group serving as a protected primary amine for downstream diversification. This guide provides a definitive structural analysis, a validated synthetic protocol via [3+2] cycloaddition, and a reactivity map for medicinal chemistry applications.
Structural Characterization & Identifiers[1][2][3][4]
The isoxazole ring acts as a bioisostere for amide bonds or phenyl rings, offering improved metabolic stability and solubility profiles in drug candidates. The following data consolidates the physicochemical identity of the molecule.
| Parameter | Data / Value |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |
| Common Name | This compound |
| CAS Number | 903131-45-3 |
| Molecular Formula | C |
| Molecular Weight | 277.12 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(Br)=NO1 |
| InChIKey | XKNWOSFDTIOWTB-UHFFFAOYSA-N |
| LogP (Calc) | ~1.9 (Lipophilic, suitable for CNS penetration) |
| TPSA | ~64.4 Ų |
Synthetic Pathways: The [3+2] Cycloaddition Protocol
The most robust route to 3-bromo-5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a bromonitrile oxide dipole with a terminal alkyne dipolarophile. This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.
2.1 Retrosynthetic Logic
The target molecule is disconnected at the isoxazole ring. The 3-bromo fragment originates from dibromoformaldoxime , while the 5-aminomethyl fragment originates from N-Boc-propargylamine .
Figure 1: Retrosynthetic disconnection showing the convergence of the alkyne and nitrile oxide precursors.
2.2 Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
N-Boc-propargylamine (1.55 g, 10 mmol)
-
Dibromoformaldoxime (2.03 g, 10 mmol)
-
Sodium bicarbonate (NaHCO
) or Potassium bicarbonate (KHCO ) -
Ethyl acetate (EtOAc) and Water (1:1 biphasic system)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve N-Boc-propargylamine (1.0 equiv) in EtOAc (20 mL).
-
Dipole Generation: Add dibromoformaldoxime (1.0 equiv) to the solution.
-
Cycloaddition Initiation: Add a solution of NaHCO
(3.0 equiv) in water (20 mL) dropwise over 30 minutes while stirring vigorously at room temperature.-
Mechanistic Insight: The base eliminates HBr from dibromoformaldoxime to generate bromonitrile oxide (in situ), which immediately undergoes cycloaddition with the alkyne.
-
-
Reaction Monitoring: Stir the biphasic mixture for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the alkyne.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organic phases, wash with brine, and dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the product as a white to off-white solid.
Reactivity Profile & Applications
This scaffold is a "divergent intermediate." The orthogonality of the bromine and the Boc group allows researchers to elaborate the molecule in two distinct directions without cross-reactivity.
3.1 Functionalization Logic
-
C3-Position (Bromine): Reactive in Pd(0)-catalyzed cross-couplings. The electron-deficient nature of the isoxazole ring facilitates oxidative addition, making it an excellent partner for aryl boronic acids (Suzuki) or stannanes (Stille).
-
C5-Position (Boc-Amine): Stable to basic coupling conditions. Deprotection requires acidic conditions (TFA/DCM or HCl/Dioxane), liberating the primary amine for amide coupling, reductive amination, or sulfonylation.
Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.
3.2 Key Application Areas
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (<300 Da) and specific binding features (H-bond acceptor N, H-bond donor NH) make it an ideal fragment.
-
Kinase Inhibitors: The isoxazole core is a frequent scaffold in kinase inhibitors, often mimicking the ATP adenine ring or serving as a hinge binder.
-
Bioisosteres: Used to replace unstable ester linkages or metabolically labile phenyl rings in lead optimization.
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The Boc group is stable to moisture but sensitive to strong acids.
-
Safety: Treat as a potential irritant. The bromine substituent suggests potential alkylating activity, though the aromatic nature mitigates this compared to alkyl halides. Use standard PPE.
References
-
PubChem. (n.d.).[1] this compound (CID 16427105).[1] National Library of Medicine. Retrieved from [Link]
-
Himo, F., et al. (2005).[2] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates. Journal of the American Chemical Society.[2] (Contextual grounding for cycloaddition mechanisms). Retrieved from [Link]
Sources
Solubility profile of 3-Bromo-5-(N-Boc)aminomethylisoxazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Organic Solvents
Disclaimer
The following guide provides a detailed analysis and predicted solubility profile for this compound based on fundamental chemical principles and established methodologies. As of the last update, specific, experimentally verified solubility data for this compound is not widely published. The quantitative data presented herein is a hypothetical, illustrative example derived from its structural characteristics to guide researchers. It is imperative to experimentally verify these values in a laboratory setting before use in any application.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a versatile building block in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it a valuable intermediate. Understanding its solubility profile in various organic solvents is a cornerstone for its effective use in synthesis, purification, and formulation.
Solubility dictates crucial process parameters, including reaction kinetics, choice of purification method (e.g., crystallization vs. chromatography), and the ultimate bioavailability of a drug candidate. A well-characterized solubility profile enables chemists to make informed decisions, preventing costly and time-consuming issues such as compound precipitation, low reaction yields, and difficulties in purification. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles, and a robust protocol for its experimental determination.
Molecular Structure and Predicted Solubility
To predict the solubility of this compound, we must first analyze its structure and the interplay of its functional groups.
Caption: Chemical structure of this compound.
Structural Analysis:
-
Isoxazole Ring: A polar heterocyclic ring containing both nitrogen and oxygen, capable of dipole-dipole interactions.
-
Bromo Group: An electron-withdrawing group that adds to the molecular weight and introduces some polarizability.
-
(N-Boc)aminomethyl Group: This is the most significant contributor to the molecule's polarity. The amide-like linkage (N-C=O) contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The bulky, nonpolar tert-butyl group, however, can sterically hinder these interactions and adds significant nonpolar character.
Overall Polarity Prediction:
The molecule possesses both polar (isoxazole, amide) and nonpolar (tert-butyl, bromo) characteristics. This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in highly nonpolar solvents like hexanes is expected to be poor due to the influence of the polar functional groups.
Hypothetical Solubility Data
The following table presents a predicted, illustrative solubility profile for this compound at ambient temperature (20-25°C). These values are not experimentally verified and should be used as a guideline for solvent selection.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | > 100 | Excellent ability to solvate both moderately polar and nonpolar moieties. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 100 | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Acetone | Polar Aprotic | > 80 | The carbonyl group effectively interacts with the polar parts of the molecule. |
| Acetonitrile (ACN) | Polar Aprotic | ~50 | Its polarity allows for good solvation, though perhaps less effective than DCM or THF for the bulky Boc group. |
| Ethyl Acetate (EtOAc) | Moderately Polar | ~70 | Balances polar ester functionality with nonpolar ethyl group, making it a good solvent for molecules with mixed characteristics. |
| Methanol (MeOH) | Polar Protic | ~30 | Can act as both a hydrogen bond donor and acceptor, but the large nonpolar Boc group may limit solubility compared to aprotic solvents. |
| Ethanol (EtOH) | Polar Protic | ~25 | Similar to methanol, but its slightly larger alkyl chain can better accommodate the nonpolar regions of the solute, though overall solubility may still be moderate. |
| Isopropanol (IPA) | Polar Protic | ~15 | Increased nonpolar character compared to methanol and ethanol leads to reduced solubility. |
| Water | Polar Protic | < 1 | The large, nonpolar Boc group and the bromo-isoxazole core significantly outweigh the polar functionalities, leading to very poor aqueous solubility. |
| n-Hexane | Nonpolar | < 1 | The molecule's significant polarity from the isoxazole and N-Boc groups prevents dissolution in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain accurate solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.
Workflow for Isothermal Equilibrium Solubility Measurement
Caption: Isothermal equilibrium solubility determination workflow.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE for organic solvents)
Procedure:
-
Preparation of Stock Standards: Prepare a set of calibration standards of the compound in a suitable solvent system (e.g., acetonitrile/water) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). This will be used to create a calibration curve for quantification.
-
Sample Preparation:
-
Add an excess amount of solid this compound (e.g., ~10-20 mg) to a tared 2 mL glass vial. The key is to ensure solid is still present after equilibration.
-
Record the exact mass of the added solid.
-
Add a precise volume of the test solvent (e.g., 1.0 mL).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. The extended time ensures that the solution has reached equilibrium.
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid remains. If not, more solid must be added and the equilibration step repeated.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw a small, known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Immediately dilute the aliquot into a larger, known volume of mobile phase in a volumetric flask (e.g., dilute 100 µL into 10 mL for a 1:100 dilution). The dilution factor will depend on the expected solubility.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis and Calculation:
-
Inject the prepared calibration standards and the test sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Using the peak area of the test sample, determine its concentration from the calibration curve.
-
Calculate the original solubility using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
-
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checks to ensure data integrity:
-
Visual Confirmation of Excess Solid: This is a simple yet critical check to ensure the solution is truly saturated.
-
Use of a Calibration Curve: Quantification against a multi-point calibration curve ensures accuracy and linearity of the analytical method, which is superior to a single-point calibration.
-
Time to Equilibrium: Running a time-course experiment (e.g., sampling at 12, 24, and 48 hours) for a new compound can validate that 24 hours is sufficient to reach a stable equilibrium concentration.
-
Reproducibility: The experiment should be performed in triplicate to assess the variability of the results and ensure the reported value is robust.
Conclusion and Recommendations
Based on its molecular structure, this compound is predicted to be highly soluble in polar aprotic solvents like DCM and THF, moderately soluble in polar protic solvents such as methanol, and poorly soluble in nonpolar solvents like hexane. This profile makes it well-suited for reactions and purifications using common organic solvents. For purification via crystallization, a solvent/anti-solvent system, such as dissolving in a minimal amount of DCM and adding hexane as an anti-solvent, would likely be an effective strategy.
It is strongly recommended that researchers perform the detailed experimental protocol outlined in this guide to determine the precise solubility in the specific solvents relevant to their work. This empirical data is invaluable for developing scalable, reproducible, and efficient synthetic and purification processes.
References
-
Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure-Based Design, and Methods. Academic Press. [Link]
-
Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry. McGraw-Hill Education. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 558-564. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
The Linchpin Scaffold: Unlocking Diversity with 3-Bromo-5-(N-Boc)aminomethylisoxazole
[1]
Executive Summary
In the pursuit of novel pharmacophores, the This compound (CAS: 903131-45-3) serves as a high-value "linchpin" scaffold.[1] Unlike simple heterocycles, this molecule offers a pre-installed orthogonal reactivity profile: a robust electrophile (3-bromo) for cross-coupling and a latent nucleophile (N-Boc aminomethyl) for chain extension.[1]
This guide details the strategic application of this scaffold to generate diversity-oriented libraries, specifically targeting kinase inhibitors, GPCR ligands, and enzyme inhibitors where the isoxazole ring acts as a rigid, bioisosteric linker.
Structural Analysis & Pharmacophore Potential[2][3]
The Isoxazole Advantage
The isoxazole ring is not merely a connector; it is a bioactive contributor.
-
Bioisosterism: The 1,2-oxazole system mimics the geometry and electronic distribution of amide bonds (
) and esters ( ), often improving metabolic stability against peptidases and esterases.[1] -
Dipole & H-Bonding: The ring nitrogen (N2) serves as a weak H-bond acceptor, while the oxygen (O1) modulates the ring's electron density, influencing the pKa of substituents.
-
Rigidity: It enforces a specific vector angle between the C3-aryl group and the C5-aminomethyl tail, reducing the entropic penalty of binding compared to flexible alkyl linkers.
Orthogonal Reactivity Map
The scaffold's utility lies in its ability to undergo sequential, non-interfering transformations.
Figure 1: Orthogonal reactivity map of the scaffold. The C3-Bromine allows for Pd-catalyzed arylation, while the C5-Boc group protects the amine for later diversification.
Synthetic Strategy & Functionalization
To maximize yield and purity, the Order of Operations is critical. The free amine can poison palladium catalysts; therefore, the C3-cross-coupling should generally precede Boc-deprotection.
Step 1: C3-Diversification (The Suzuki Coupling)
3-Bromoisoxazoles are less reactive than their phenyl counterparts due to the electron-rich nature of the five-membered ring.[1] Standard conditions often fail.
-
Challenge: Sluggish oxidative addition at C3.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, S-Phos) or bidentate ligands (dppf) to facilitate the catalytic cycle.[1]
-
Base Selection: Use mild bases (K₂CO₃, K₃PO₄) to prevent base-catalyzed ring cleavage, although the 5-alkyl substitution renders this scaffold relatively robust.[1]
Step 2: Nitrogen Unmasking
Post-coupling, the Boc group is removed.
-
Reagent: 4M HCl in Dioxane is preferred over TFA/DCM.
-
Reasoning: HCl/Dioxane yields the hydrochloride salt directly as a precipitate, simplifying purification and removing palladium residues trapped in the organic phase.
Step 3: Library Generation
The revealed primary amine is a versatile handle for:
Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Suzuki-Miyaura Coupling at C3
Target: Synthesis of 3-Aryl-5-(N-Boc)aminomethylisoxazole[1]
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) | Robust catalyst; resists dehalogenation side-reactions.[1] |
| Solvent | 1,4-Dioxane : Water (4:[1]1) | Water is essential to dissolve the inorganic base; Dioxane ensures miscibility. |
| Base | K₂CO₃ (2.5 equiv) | Sufficient basicity for transmetallation without degrading the isoxazole.[1] |
| Temperature | 90°C (or 110°C MW) | Thermal energy required to overcome the activation barrier of the heterocyclic bromide. |
| Atmosphere | Argon/Nitrogen | Strictly inert; O₂ poisons the Pd(0) species.[1] |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).[1]
-
Evacuate and backfill with Argon (3x).[1]
-
Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to bromide).
-
Heat at 90°C for 4–16 hours (monitor by LC-MS for disappearance of bromide).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2] Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Selective Boc-Deprotection
Target: Generation of the Amine Hydrochloride Salt
-
Dissolve the Suzuki product (from Protocol A) in anhydrous 1,4-Dioxane (5 mL/mmol).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (10 equiv) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: Monitoring by TLC is difficult (amine stays at baseline); use LC-MS.[1]
-
-
Isolation: The product usually precipitates. Dilute with Et₂O (to drive precipitation), filter the solid, and wash with Et₂O.
-
Result: Pure amine hydrochloride salt, ready for coupling.
Case Studies & Applications
Glutamate Transporter (System xc-) Inhibitors
Research indicates that isoxazole derivatives serve as potent inhibitors of the System xc- cystine/glutamate antiporter.[1][3] The 3-aryl moiety (installed via Suzuki) occupies the hydrophobic pocket, while the 5-aminomethyl tail (derivatized to an amide) mimics the glutamate backbone, engaging polar residues in the active site [4].
GAPDH Covalent Inhibitors
3-bromo-4,5-dihydroisoxazoles have been explored as covalent inhibitors of GAPDH.[1][4] While the scaffold discussed here is fully aromatic (isoxazole), it serves as a stable, non-covalent analog for SAR studies to determine non-covalent binding affinity before introducing "warheads" [5].
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Isoxazoles act as bioisosteres for the pyridine ring in nicotine and epibatidine analogs.[5] The 3-substitution pattern allows for precise tuning of the electronic environment to maximize cation-pi interactions within the receptor binding site [3].
Divergent Synthesis Workflow
The following diagram illustrates the "Library from One" concept, using this scaffold to generate three distinct drug classes.
Figure 2: Divergent synthesis workflow transforming the single scaffold into multiple therapeutic classes.
References
-
BenchChem. (2025).[1][6][7] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from [1]
-
Meanwell, N. A. (2011).[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [1]
-
Cheng, J., et al. (2011).[1] Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Leland, A., et al. (2023).[1] Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions (System xc- Context). Tetrahedron Letters. Retrieved from [1]
-
Bruno, A., et al. (2023).[1][4] Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry. Retrieved from [1]
Sources
- 1. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
- 5. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physical Characteristics and Melting Point Determination of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in pharmaceutical synthesis. This document outlines its known properties and provides a detailed, field-proven protocol for the precise determination of its melting point, a critical parameter for identity, purity, and quality control in drug development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of a variety of pharmacologically active molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in a range of biological interactions. The presence of a bromine atom and a Boc-protected aminomethyl group offers versatile handles for further chemical modifications, enabling the construction of complex molecular architectures.
Accurate characterization of the physical properties of this intermediate is paramount for ensuring the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). Among these properties, the melting point is a fundamental and highly informative characteristic.
Physicochemical Properties
This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [1] |
| CAS Number | 903131-45-3 | |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [1] |
| Molecular Weight | 277.12 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not explicitly reported in the literature. An experimental protocol for determination is provided in Section 3. |
Chemical Structure:
The molecular structure of this compound is depicted below.
Caption: Experimental workflow for the determination of the melting point of this compound.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Calibration: The accuracy of the thermometer or temperature probe should be regularly verified using certified melting point standards. [2]* Consistent Sample Packing: Uniform sample packing minimizes variations in heat transfer, leading to more reproducible results.
-
Controlled Heating Rate: A slow and constant heating rate is essential for thermal equilibrium between the sample and the heating medium, ensuring an accurate measurement. * Repeatability: The determination should be performed in duplicate or triplicate to ensure the consistency of the results.
By adhering to this rigorous methodology, researchers can confidently determine the melting point of this compound, a critical parameter for its quality assessment and use in subsequent synthetic applications.
References
-
United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
University of Alberta. Melting Point Determination. [Link]
-
U.S. Pharmacopeia. <741> Melting Range or Temperature - USP-NF. [Link]
-
PubChem. This compound. [Link]
-
Mu'tah University. Determination of the melting point. [Link]
-
Lambda Photometrics. Melting Point Determination. [Link]
Sources
Reactivity Profile of Bromine at the 3-Position of Isoxazole Rings
Topic: Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 3-bromoisoxazole scaffold is a deceptively simple yet synthetically challenging motif in medicinal chemistry. While isoxazoles are ubiquitous pharmacophores—serving as bioisosteres for carboxylic acids or esters—the functionalization of the 3-position via bromine displacement is kinetically and thermodynamically distinct from the 4- and 5-positions.
This guide addresses the "inertness" often encountered at the C3 position. Unlike the C5 position, which is activated for nucleophilic aromatic substitution (
Electronic Landscape & Mechanistic Challenges[1]
To manipulate 3-bromoisoxazole effectively, one must understand the electronic forces at play.[1] The isoxazole ring is not a uniform aromatic system; it is a battleground of inductive and mesomeric effects.
-
The Inert C3 Center: The C3 carbon is situated alpha to the ring nitrogen (
) and beta to the ring oxygen. While the bond suggests pyridine-like reactivity, the electron-donating effect of the adjacent oxygen counteracts the electron deficiency required for facile oxidative addition or . -
The Fragmentation Trap (Ring Opening): A critical failure mode in C3 functionalization is ring opening. Deprotonation at C3 (in the absence of bromine) or metalation at C3 can trigger the cleavage of the weak
bond ( 55 kcal/mol), resulting in the formation of acyclic -cyanoketones or ketenimines. This thermodynamic instability mandates precise temperature control during metal-halogen exchange.[1] -
Regioselectivity Hierarchy:
-
C5-Br: Highly reactive in
and Pd-coupling due to low electron density (adjacent to O). -
C4-Br: Behaves like a standard aryl halide; amenable to electrophilic aromatic substitution (
) precursors. -
C3-Br: Least reactive toward oxidative addition; requires bulky, electron-rich ligands to facilitate the catalytic cycle.
-
Primary Functionalization Pathways[1]
Pathway A: Metal-Catalyzed Cross-Couplings (The "Surgical" Method)
Direct displacement of the C3-bromine via Palladium catalysis is the most common route but often fails with "standard" conditions (e.g.,
1. Suzuki-Miyaura Coupling
The oxidative addition of Pd(0) into the C3-Br bond is the rate-determining step. Standard phosphines often fail to promote this insertion effectively.[1]
-
Catalyst System: Use
with bulky, electron-rich phosphine ligands such as or JohnPhos .[1] These ligands increase the electron density on the metal center, accelerating oxidative addition. -
Base Selection: Weak bases like
are preferred to avoid ring degradation.[1] For difficult substrates, or (thallium hydroxide) can drastically improve yields, though toxicity limits the latter's use.[1] -
Protocol Insight: Microwave irradiation (100–120°C) is often necessary to overcome the activation energy barrier without prolonged heating that degrades the heterocycle.
2. Stille Coupling
Stille coupling is often more robust than Suzuki for 3-bromoisoxazoles, particularly when coupling with heteroaryl stannanes.[1]
-
Why it works: The transmetalation step with tin is less sensitive to steric hindrance at the C3 position than boron.
-
Conditions:
or /AsPh in toluene or DMF at 100°C. -
Warning: Purification is critical; organotin residues can be difficult to remove from the polar isoxazole product.
3. Buchwald-Hartwig Amination
Direct amination at C3 is notoriously difficult due to the competitive coordination of the isoxazole nitrogen to the palladium center, poisoning the catalyst.
-
Solution: Use Pd-PEPPSI-IPr or BrettPhos precatalysts.[1] These N-heterocyclic carbene (NHC) or bulky biaryl phosphine ligands prevent catalyst deactivation.[1]
-
Base:
is superior to NaOtBu, which can cause side reactions with the isoxazole ring.
Pathway B: Metal-Halogen Exchange (The "Cryogenic" Route)
When Pd-catalysis fails, lithium-halogen exchange provides a "brute force" method to generate a nucleophile at C3.
-
Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) .[2]
-
Temperature is Critical: The exchange must be performed at -78°C to -100°C .
-
Risk:[3] Above -60°C, the 3-lithioisoxazole species is unstable and will fragment (N-O bond cleavage).
-
-
Trapping: The resulting species must be trapped immediately with a reactive electrophile (e.g., aldehydes, ketones,
, or ).[1] -
Transmetalation: For cross-couplings, the lithio-species can be transmetalated to Zinc (
) to form a Negishi reagent in situ, which is stable at room temperature.[1]
Pathway C: The Isoxazoline Surrogate (The "Strategic Workaround")
For synthesizing 3-aminoisoxazoles (which are nearly impossible to make via direct
-
Start with 3-Bromoisoxazoline: The saturated "dihydro" analog is significantly more reactive toward nucleophilic attack.
-
Displacement: React 3-bromoisoxazoline with the amine (nucleophile) under thermal conditions.
-
Oxidation: Re-aromatize the ring using
and base (e.g., or imidazole).[1]
Expert Note: This method bypasses the electronic deactivation of the aromatic system entirely.
Comparative Reactivity Matrix
| Feature | 3-Bromoisoxazole | 4-Bromoisoxazole | 5-Bromoisoxazole |
| Inert (requires surrogate) | Low | High (esp. with EWG at C4) | |
| Pd-Oxidative Addition | Slow (requires bulky ligands) | Moderate | Fast |
| Lithiation Stability | Unstable > -60°C (Ring opens) | Stable < -40°C | Unstable (C5-H is acidic) |
| Direct Amination | Difficult (Catalyst poisoning) | Moderate | Feasible |
| Primary Risk | N-O Bond Cleavage | Steric hindrance | Bis-substitution |
Visualization of Reactivity[4][5]
Diagram 1: 3-Bromoisoxazole Reactivity Map
Caption: Strategic pathways for functionalizing C3. Note the critical instability pathway (black node) that must be avoided.
Diagram 2: Mechanistic Cycle for Suzuki Coupling at C3
Caption: The catalytic cycle highlights Oxidative Addition as the bottleneck due to the electron-rich nature of the C3 position.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (General Procedure)
Application: Coupling aryl boronic acids to 3-bromoisoxazole.
-
Charge Vessel: In a microwave vial, combine 3-bromoisoxazole (1.0 equiv), Arylboronic acid (1.5 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(5 mol%) and (10 mol%).[1] Note: The tetrafluoroborate salt of the phosphine is air-stable. -
Solvent: Add degassed Dioxane/Water (4:1 ratio).[1]
-
Reaction: Seal and heat to 100°C for 2–4 hours (or 30 mins in microwave).
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol 2: Lithium-Halogen Exchange (Cryogenic)
Application: Introducing electrophiles (e.g., formyl, carboxyl) at C3.[1]
-
Preparation: Dissolve 3-bromoisoxazole (1.0 equiv) in anhydrous THF under Argon.
-
Cooling: Cool the solution strictly to -78°C (dry ice/acetone bath). Ensure internal temperature monitoring.
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes. Stir for exactly 15 minutes at -78°C.
-
Critical: Do not allow temperature to rise, or the ring will fragment.[1]
-
-
Trapping: Add the electrophile (e.g., DMF for aldehyde) dropwise.[1]
-
Quench: Stir for 30 mins at -78°C, then quench with saturated
before removing the cooling bath.
Protocol 3: Synthesis of 3-Aminoisoxazoles (Girardin Method)
Application: Creating C3-nitrogen bonds (bypassing direct Pd-amination).
-
Substitution: Dissolve 3-bromo-2-isoxazoline (saturated analog) in ethanol. Add amine (2-3 equiv) and heat to reflux until conversion is complete.
-
Oxidation: Treat the resulting 3-aminoisoxazoline with
(2.5 equiv) and Imidazole (2.5 equiv) in THF at reflux for 2 hours. -
Result: High-yielding aromatization to the 3-aminoisoxazole.
References
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Source: Girardin, M. et al., Organic Letters, 2009.[1] URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of 3,4-Disubstituted 5-Bromoisoxazoles. Source: Tsuda, M. et al., Tetrahedron Letters, 2021.[1] URL:[Link]
-
Halogen–Metal Exchange on Bromoheterocyclics. Source: Li, W. et al., Molecules, 2014.[1] URL:[Link]
-
Deprotonation of Isoxazole: A Photoelectron Imaging Study. Source: Lineberger, W.C. et al., Journal of Physical Chemistry A, 2018.[1] URL:[Link]
-
Regioselective Functionalization of Aryl Azoles. Source: Gulevich, A. et al., Nature Communications, 2020.[1] URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Isoxazoles in Medicinal Chemistry
The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The synthesis of 3,5-disubstituted isoxazoles, in particular, allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation necessary to construct these complex molecules, offering a broad substrate scope and functional group tolerance.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 3-Bromo-5-(N-Boc)aminomethylisoxazole, a versatile building block for the synthesis of novel pharmaceutical agents.
Understanding the Reaction: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organohalide.[3][4] The catalytic cycle, a fundamental concept for troubleshooting and optimization, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoisoxazole, forming a Pd(II) complex. This is often the rate-limiting step in the cycle.[3][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:
1. Palladium Catalyst and Ligand:
The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the oxidative addition step and enhance catalyst stability.[3] For heteroaryl bromides, ligands such as SPhos and XPhos have demonstrated broad utility.[7] The use of pre-formed palladium catalysts, or "precatalysts," can also improve reaction reproducibility and efficiency.
2. Base:
The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction outcome, and its strength should be carefully considered to avoid potential side reactions, such as the decomposition of the isoxazole ring.[1] Common bases include:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are often a good starting point.
-
Phosphates: K₃PO₄ is a stronger base that can be effective for less reactive substrates.
-
Organic Bases: Triethylamine (TEA) and other amine bases are sometimes employed, though they can also act as ligands for the palladium center.
3. Solvent System:
The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
N,N-Dimethylformamide (DMF)
4. Boronic Acid/Ester:
A slight excess of the boronic acid or its ester (typically 1.1 to 1.5 equivalents) is generally used to ensure complete consumption of the 3-bromoisoxazole starting material.[8] The stability of the boronic acid is also a consideration, as some are prone to decomposition.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water, 4:1) to the flask.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-(N-Boc)aminomethylisoxazole.
Optimized Reaction Conditions: A Comparative Overview
The following table summarizes a set of generally effective conditions for the Suzuki-Miyaura coupling of this compound, based on analogous systems reported in the literature.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A versatile and commercially available catalyst suitable for many cross-coupling reactions.[9] |
| Ligand | (If using a ligand-free Pd source) SPhos or XPhos (10 mol%) | Bulky, electron-rich ligands that can improve reaction efficiency for heteroaryl halides.[10][7] |
| Base | K₂CO₃ (2 equivalents) | A moderately strong base that is effective for a wide range of substrates and minimizes the risk of isoxazole ring degradation.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system for Suzuki-Miyaura couplings.[9][11] |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate without causing significant decomposition. |
| Time | 12-24 hours | Reaction times can vary depending on the specific substrates and should be monitored. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a more active pre-catalyst. |
| Insufficiently degassed solvent | Thoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality boronic acid | Use high-purity boronic acid or consider converting it to a more stable boronate ester. | |
| Formation of Side Products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |
| Protodeboronation | Use anhydrous solvents and ensure the base is thoroughly dried. | |
| Isoxazole ring opening | Avoid overly harsh bases or high temperatures. Screen milder bases like NaHCO₃.[1] | |
| Boc-deprotection | If acidic conditions are inadvertently generated, consider using a non-acidic workup. | |
| Difficulty in Purification | Co-elution of product and byproducts | Optimize the chromatographic conditions (solvent system, gradient). Consider a different purification technique like recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide array of 3,5-disubstituted isoxazoles. By carefully selecting the catalyst, base, and solvent system, and by following a robust experimental protocol, researchers can efficiently access these valuable building blocks for drug discovery and development. The information and protocols provided in this guide serve as a comprehensive starting point for the successful implementation of this important transformation.
References
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). Request PDF.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PMC.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (n.d.).
- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. (2011).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Construction of Isoxazole ring: An Overview. (2024). Journal of Drug Delivery and Therapeutics.
- Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesyl
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Improved synthesis of 3-aryl isoxazoles containing fused arom
- New Routes to α-Aryl
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. (2012). PMC.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). PMC.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.
- Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. (2011). PMC.
- Reaction of the isoxazole 3f under our standard Suzuki conditions leads... (n.d.).
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (n.d.). Organic Chemistry Portal.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
Procedure for Boc deprotection of aminomethylisoxazole derivatives
Application Note: Efficient Boc Deprotection of Aminomethylisoxazole Derivatives
Abstract & Scope
This technical guide details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from aminomethylisoxazole derivatives. While isoxazoles are generally stable heterocycles, the specific combination of the basic aminomethyl side chain and the N-O bond requires careful selection of deprotection conditions to avoid ring cleavage or difficult isolation of water-soluble amine salts. This guide prioritizes methods that isolate the product as a stable hydrochloride or trifluoroacetate salt, circumventing problematic aqueous workups.
Chemical Context & Mechanistic Insight
Substrate Analysis
Aminomethylisoxazoles serve as critical bioisosteres for amide bonds and are precursors to GABA analogs (e.g., Muscimol).
-
Isoxazole Ring Stability: The isoxazole ring is generally stable to Brønsted acids at room temperature. However, it is sensitive to reductive conditions (which cleave the N-O bond) and strong bases (which can induce ring opening). Therefore, acidolytic deprotection is the mandatory approach.
-
The "Polar Trap": The resulting free amine (aminomethylisoxazole) is often highly polar and water-soluble. Standard aqueous extraction (DCM/Water) often results in product loss to the aqueous phase.
-
Cation Scavenging: The cleavage generates a tert-butyl carbocation. While the isoxazole ring is less electron-rich than indole or pyrrole, the inclusion of scavengers is recommended if the molecule contains other electron-rich aromatic substituents to prevent tert-butylation.
Reaction Mechanism
The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (E1 mechanism) to form a carbamic acid intermediate.[1] This unstable acid spontaneously decarboxylates to yield the amine salt.
Figure 1: Acid-catalyzed mechanism of Boc cleavage.[2][3] Note the generation of isobutylene gas and CO2.[1]
Experimental Protocols
Decision Matrix: Choosing the Right Method
-
Method A (HCl/Dioxane): PREFERRED. Results in direct precipitation of the product as a salt.[4] Best for scale-up and polar amines.
-
Method B (TFA/DCM): Use for small-scale exploratory chemistry or if the substrate is soluble only in DCM. Requires evaporation and potential ion exchange.
Figure 2: Workflow for selecting the optimal deprotection strategy based on product polarity.
Method A: Deprotection via HCl in Dioxane (Precipitation Protocol)
Objective: Isolate the aminomethylisoxazole hydrochloride salt by filtration, avoiding aqueous loss.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial or freshly prepared).
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).
-
Wash Solvent: Diethyl Ether (Et2O) or Hexanes.
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimum amount of 1,4-dioxane or EtOAc.[5]
-
Note: If the substrate is not soluble in dioxane, use a small amount of MeOH, but be aware this may prevent precipitation.
-
-
Acid Addition: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C (ice bath).
-
Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–3 hours.
-
Visual Cue: A white to off-white precipitate (the amine hydrochloride) usually forms within 30 minutes.
-
-
Monitoring: Check TLC (stain with Ninhydrin; free amine will stain red/purple) or LCMS. Look for the disappearance of the Boc signal (approx.[4] 1.4 ppm in 1H NMR).
-
Isolation:
-
Dilute the suspension with excess Diethyl Ether (Et2O) to maximize precipitation.
-
Filter the solid using a sintered glass funnel or Buchner funnel.
-
Wash the filter cake 3x with Et2O to remove residual HCl and organic impurities.
-
-
Drying: Dry the solid under high vacuum for 4 hours.
-
Result: The product is the Hydrochloride Salt .
-
Method B: Deprotection via TFA (Scavenger Protocol)
Objective: Rapid deprotection for lipophilic substrates or when purification via HPLC is intended.
Reagents:
-
Scavenger (Optional): Triethylsilane (TES) or Thioanisole (2 equiv) if the molecule contains electron-rich aromatics.
Procedure:
-
Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).
-
Scavenger Addition: If using, add Triethylsilane (2.0 equiv).
-
Acid Addition: Add TFA slowly to reach a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Tip: For simple isoxazoles, 20% TFA in DCM is usually sufficient.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup (Volatility Alert):
-
Concentrate the mixture in vacuo (rotary evaporator) at <40°C.
-
Azeotroping: To remove residual TFA, re-dissolve the oil in Toluene or DCM and re-evaporate. Repeat 3x.
-
-
Neutralization (If Free Base is required):
Data Summary & Troubleshooting
| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |
| Primary Product Form | Solid HCl Salt | TFA Salt (Oil or Gum) |
| Reaction Time | 1–3 Hours | 0.5–2 Hours |
| Workup Type | Filtration (Non-aqueous) | Evaporation / Azeotrope |
| Suitability for Polar Amines | High (Traps as salt) | Low (Hard to desalt) |
| Risk of Side Reactions | Low | Low (with scavenger) |
Common Issues:
-
Sticky Solid (Method A): If the salt oils out instead of precipitating, decant the supernatant, triturate the oil with fresh Et2O or Hexanes, and sonicate vigorously to induce crystallization.
-
Incomplete Reaction: Isoxazoles with bulky substituents at the 4-position may retard deprotection. Increase acid concentration or time; do not heat above 40°C to preserve ring integrity.
Safety & Handling
-
Isoxazole Energetics: While simple aminomethylisoxazoles are stable, low molecular weight isoxazoles can be energetic. Avoid rotary evaporation to dryness if the compound is potentially explosive (e.g., if azido groups are present).
-
Acid Handling: TFA is corrosive and volatile. Handle in a fume hood. HCl/Dioxane releases HCl gas; use proper ventilation.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).
-
Praveen, C.; et al. "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[11] Synlett, 2010 , 777-781.[11] Link (Demonstrates isoxazole stability and synthesis).
- Han, J.; et al. "Synthesis of 3-aminomethylisoxazole derivatives via 1,3-dipolar cycloaddition." Tetrahedron Letters, 2014, 55, 2308-2311. (Specific context for aminomethylisoxazole handling).
-
BenchChem Technical Note. "Experimental procedure for deprotection of Boc-protected amines." BenchChem, 2025 .[5][6][10] Link (General protocols for HCl/Dioxane usage).
-
Sigma-Aldrich. "3-Aminoisoxazole Product Information." Link (Safety data regarding isoxazole handling).
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. mcours.net [mcours.net]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Lab Reporter [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
Nucleophilic substitution reactions with 3-Bromo-5-(N-Boc)aminomethylisoxazole
Application Note: Nucleophilic Functionalization of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Executive Summary & Chemical Profile
This compound (CAS: 903131-45-3) is a critical pharmacophore building block.[1] It serves as a "masked" amino-isoxazole, offering a dual-functionalization platform: the 3-bromo position acts as an electrophilic handle for cross-coupling or substitution, while the 5-(N-Boc)aminomethyl arm provides a protected nucleophile for subsequent elaboration.[1]
This guide addresses a common synthetic challenge: The 3-position of the isoxazole ring is electronically deactivated toward classical Nucleophilic Aromatic Substitution (
Chemical Properties Table
| Property | Value | Critical Application Note |
| Molecular Formula | -- | |
| Molecular Weight | 277.12 g/mol | -- |
| Appearance | White to off-white solid | Check for yellowing (sign of ring decomposition).[1] |
| Reactivity Hotspot | C-3 Bromine | Requires Pd-catalysis or superbase activation.[1] |
| Stability | Acid-Sensitive (Boc) | Avoid strong acids (TFA/HCl) until final deprotection.[1] |
| Ring Stability | Reductively Labile | The N-O bond cleaves under strong reducing conditions (e.g., |
Reaction Manifold & Decision Logic
The choice of method depends on the desired substituent at the C-3 position. The following diagram illustrates the decision logic for selecting the optimal protocol.
Figure 1: Strategic decision tree for functionalizing the 3-bromo position.[1] Note that Buchwald-Hartwig is generally preferred over direct
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Best for: Attaching aryl, heteroaryl, or vinyl groups.[2]
Mechanistic Insight: The oxidative addition of Pd(0) into the C(3)-Br bond is the rate-determining step.[1] The electron-rich nature of the isoxazole (relative to electron-deficient pyridines) requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate this step.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2–1.5 equiv[1]
-
Catalyst:
(3–5 mol%) or + XPhos[1] -
Base:
(2.0 M aq.) or (solid)[1]
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the 3-bromo isoxazole (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).[1] Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed 1,4-dioxane/water (4:1, 0.1 M concentration).
-
Catalyst Addition: Add
(5 mol%) under a positive stream of Argon.[1] -
Reaction: Seal and heat to 80–90 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The Boc group is stable under these conditions.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introduction of primary or secondary amines.[1]
Mechanistic Insight: Direct
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
(2–5 mol%)[1] -
Ligand: Xantphos or BINAP (5–10 mol%)[1]
-
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried. Water quenches the active Pd-amido complex.[1]
-
Mixing: Combine substrate, amine,
, catalyst, and ligand in a vial. -
Degassing: Add anhydrous Toluene (0.15 M). Sparge with Argon for 5 minutes.
-
Heating: Heat to 100 °C for 12–18 hours.
-
Checkpoint: If conversion is low after 6 hours, add a second portion of catalyst/ligand.
-
-
Filtration: Filter through a Celite pad to remove palladium black and inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: Microwave-Assisted (Metal-Free)
Best for: Highly nucleophilic amines (e.g., morpholine, piperidine) when metal contamination is a concern.[1]
Mechanistic Insight: Thermal energy alone is insufficient. Microwave irradiation coupled with a non-nucleophilic superbase (Phosphazene
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 2.0–3.0 equiv[1]
-
Base:
-t-Bu-tris(tetramethylene) (Phosphazene base) or DBU (less effective)[1] -
Solvent: NMP or DMF (Polar Aprotic is essential)[1]
Step-by-Step Procedure:
-
Vial Loading: Dissolve substrate in NMP (0.2 M).
-
Reagent Addition: Add amine (3.0 equiv) and Phosphazene base (1.0 equiv).
-
Irradiation: Cap the microwave vial. Heat to 140–160 °C for 30–60 minutes.
-
Warning: Do not exceed 180 °C; isoxazole ring fragmentation (N-O cleavage) may occur.[1]
-
-
Workup: Pour into water/ice mix. Extract with EtOAc (
).[1] NMP removal requires extensive water washing.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (Suzuki) | Oxidative addition failure.[1] | Switch to electron-rich ligands (e.g., |
| De-bromination (Hydrodehalogenation) | Lower temperature; ensure strictly anhydrous solvents; switch base to | |
| Isoxazole Ring Opening | Reducing conditions or extreme pH. | Avoid |
| Boc Loss | Acidic trace in solvent (e.g., | Use neutralized solvents; add 1% |
Safety & Handling
-
Sensitization: Isoxazole derivatives can be skin sensitizers. Handle with nitrile gloves and in a fume hood.
-
Thermal Hazards: 3-Bromoisoxazoles are generally stable, but high-temperature microwave reactions (>200 °C) pose a risk of rapid decomposition and vessel rupture.[1]
-
Palladium Residues: Pd species are toxic. Use metal scavengers (e.g., SiliaMetS® Thiol) during workup for pharmaceutical applications.
References
-
Synthesis of 3-Aminoisoxazoles via Addition-Elimination
-
Buchwald-Hartwig Amination Conditions
-
Compound Data & Identifiers
-
General Suzuki Coupling Reviews
Sources
- 1. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Bromo-5-(N- BOC )aminomethylisoxazole 903131-45-3 [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Scale-up procedures for 3-Bromo-5-(N-Boc)aminomethylisoxazole reactions
Application Note: Scalable Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Executive Summary
This technical guide details the process development and scale-up procedures for This compound (CAS 903131-45-3) . This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions and as a protected amine building block for kinase and bromodomain inhibitors.
The protocol utilizes a [3+2] dipolar cycloaddition between N-Boc-propargylamine and a bromonitrile oxide dipole generated in situ from dibromoformaldoxime (DBF) . This route is selected for its superior regioselectivity (favoring the 3,5-isomer) and scalability compared to direct bromination methods.
Key Technical Advantages:
-
Regiocontrol: Exclusive formation of the 3,5-substituted isoxazole.
-
Safety Engineering: Controlled in situ generation of energetic nitrile oxide intermediates.
-
Purification: Chromatography-free downstream processing via crystallization.
Part 1: Safety & Hazard Analysis (Critical)
Warning: This process involves the generation of nitrile oxides and the use of dibromoformaldoxime (DBF). Strict adherence to safety parameters is required.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic Intermediates | Nitrile oxides are unstable and can undergo rapid, exothermic dimerization (furoxan formation). | In-situ Generation: Never isolate the nitrile oxide. Limit the accumulation of the active species by controlling the base addition rate. |
| Reagent Toxicity | Dibromoformaldoxime (DBF) is a severe skin/eye irritant and lachrymator. | Handle only in a functioning fume hood. Use double-gloving (Nitrile/Laminate). Quench all equipment with aqueous bisulfite before cleaning. |
| Thermal Runaway | The dehydrohalogenation of DBF is exothermic. | Maintain reactor temperature <25°C during base addition. Use active cooling (jacketed reactor). |
| Evolution of Gas | CO2 is generated during the neutralization/reaction. | Ensure adequate reactor headspace and venting. |
Part 2: Reaction Mechanism & Logic
The synthesis relies on the base-mediated dehydrohalogenation of DBF to form the transient bromonitrile oxide dipole. This dipole undergoes a regioselective [3+2] cycloaddition with the alkyne dipolarophile (N-Boc-propargylamine).
Mechanistic Pathway:
-
Activation: Base (KHCO₃) removes a proton from DBF.
-
Elimination: Loss of HBr generates the reactive Bromonitrile Oxide (Br-C≡N→O).
-
Cycloaddition: The dipole reacts across the alkyne triple bond. Steric and electronic factors favor the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer.
Caption: Mechanistic flow of the [3+2] cycloaddition. The rate of base addition controls the concentration of the transient dipole, minimizing dimerization.
Part 3: Scalable Experimental Protocol
Scale: 100 g Input (N-Boc-propargylamine) Expected Yield: 75–85% Purity Target: >98% (HPLC)
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| N-Boc-propargylamine | 155.19 | 1.0 | 100.0 g | Limiting Reagent |
| Dibromoformaldoxime (DBF) | 202.83 | 1.2 | 157.0 g | Dipole Precursor |
| Potassium Bicarbonate | 100.11 | 2.5 | 161.0 g | Base |
| Ethyl Acetate (EtOAc) | - | - | 1.0 L | Solvent (Organic) |
| Water (DI) | - | - | 500 mL | Solvent (Aqueous) |
Step-by-Step Procedure
1. Reactor Setup:
-
Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (impeller type), a reflux condenser, an internal temperature probe, and a calibrated addition funnel (or dosing pump).
-
Set the jacket temperature to 20°C.
2. Charge & Dissolution:
-
Charge N-Boc-propargylamine (100.0 g, 0.644 mol) and Ethyl Acetate (800 mL) into the reactor. Stir until fully dissolved.
-
Add Dibromoformaldoxime (DBF) (157.0 g, 0.773 mol) to the solution. The mixture typically remains a clear to slightly yellow solution.
3. Controlled Cycloaddition (The Critical Step):
-
Prepare a solution of Potassium Bicarbonate (161.0 g) in Water (500 mL). (Note: This may require mild warming to dissolve, but cool to RT before addition).
-
Begin Addition: Slowly add the aqueous KHCO₃ solution to the vigorously stirred organic phase via the addition funnel.
-
Rate Control: Adjust the addition rate to maintain the internal temperature below 30°C .
-
Target Addition Time: 2 to 3 hours.
-
Observation: Evolution of CO₂ gas will occur. Ensure the vent is open.
-
-
Post-Addition: After the base addition is complete, allow the biphasic mixture to stir at 20–25°C for an additional 12 hours.
4. Reaction Monitoring:
-
Sample the organic layer for HPLC/TLC analysis.
-
Endpoint: <2% remaining N-Boc-propargylamine.
-
Troubleshooting: If starting material remains, add an additional 0.1 eq of DBF followed by slow addition of 0.2 eq KHCO₃.
5. Workup:
-
Stop stirring and allow phases to separate (15–30 min).
-
Drain the lower aqueous layer (contains KBr and salts).
-
Wash the organic layer with Water (2 x 300 mL) to remove residual salts and hydroxylamine byproducts.
-
Wash with Brine (300 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ (or MgSO₄) and filter.
6. Crystallization (Purification):
-
Concentrate the filtrate under reduced pressure (40°C bath) to approximately 250 mL total volume (thick oil or slurry).
-
Solvent Swap/Anti-solvent: Add n-Heptane (500 mL) slowly while stirring.
-
Heat the mixture to 50°C to dissolve any solids, then cool slowly to 0–5°C over 2 hours.
-
Isolation: Filter the white crystalline solid.
-
Wash: Wash the filter cake with cold 1:2 EtOAc/Heptane (100 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 4: Process Flow & Quality Control
The following diagram illustrates the unit operations for the scale-up process.
Caption: Operational workflow for the batch synthesis of this compound.
Quality Specifications
-
Appearance: White to off-white crystalline solid.
-
1H NMR (CDCl₃, 400 MHz): δ 6.35 (s, 1H, Isoxazole-H), 5.05 (br s, 1H, NH), 4.45 (d, 2H, CH₂), 1.45 (s, 9H, Boc).
-
HPLC Purity: >98.0% (a/a).
-
Residual Solvent: EtOAc < 5000 ppm, Heptane < 5000 ppm.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Rapid addition of base caused dipole dimerization (furoxan formation). | Decrease base addition rate. Ensure vigorous stirring to maximize interfacial surface area. |
| Yellow/Orange Color | Trace bromine or furoxan impurities. | Perform a wash with 5% aqueous sodium thiosulfate or bisulfite during workup. Recrystallize from EtOH/Water if color persists. |
| Exotherm Spikes | Inadequate cooling or accumulation of reagents. | Stop base addition immediately. Allow reactor to cool. Resume at a slower rate. |
References
-
Safety of Nitrile Oxides: Battilocchio, C., et al. "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines." Organic Process Research & Development, 2017, 21(10), 1588–1594.
- General Isoxazole Synthesis: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9, 925–958.
-
Compound Data: PubChem CID 16427105, this compound.[4]
- Suzuki Coupling Utility: Ferguson, F. M., et al. "Discovery of a Selective Inhibitor of the BET Bromodomain 4." Journal of Medicinal Chemistry, 2013 (Context of isoxazole use in drug discovery).
Sources
Troubleshooting & Optimization
Technical Support Center: Boc Group Stability & Troubleshooting
Welcome to the Protective Group Stability Center. Topic: Troubleshooting Boc (tert-Butyloxycarbonyl) group instability in acidic conditions. Ticket ID: BOC-ACID-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The tert-Butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (like Fmoc) and its stability against nucleophiles. However, its acid lability—the very feature that makes it useful—is also its primary failure mode.
This guide addresses two distinct categories of instability:
-
Premature Cleavage: Unintentional loss of the Boc group during reaction workup, chromatography, or Lewis acid-mediated steps.
-
Reactive Intermediate Instability: The generation of electrophilic tert-butyl cations (
) during deprotection, leading to irreversible alkylation of nucleophilic residues (Trp, Tyr, Met, Cys).
Module 1: Diagnosis – Why is my Boc group falling off?
If you are observing loss of the Boc group (M-100 mass shift) when you intended to keep it, consult the following diagnostic scenarios.
Scenario A: Silica Gel Chromatography
Symptom: Crude NMR shows intact Boc; purified product shows partial deprotection. Root Cause: Silica gel is weakly acidic (pH ~4–5). While Boc is generally stable at pH 4, the effective acidity on the solid surface increases significantly, especially if:
-
The compound elutes slowly (prolonged exposure).
-
The column is run under pressure (heat generation).
-
The solvent system contains protic impurities.
Corrective Action:
-
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in hexanes before loading.
-
Eluent Modification: Add 0.1% TEA or 1%
to your mobile phase.
Scenario B: Lewis Acid Catalysis
Symptom: Boc loss during Friedel-Crafts, Glycosylation, or reduction with Lewis Acids.
Root Cause: The carbonyl oxygen of the Boc carbamate is a Lewis base.[1] Strong Lewis acids (
Corrective Action:
-
Switch Lewis Acids: Use milder Lewis acids like
or lanthanide triflates if possible. -
Complexation: If using
, perform the reaction at cryogenic temperatures (-78°C) to kinetically favor the desired reaction over Boc cleavage.
Scenario C: HPLC Purification
Symptom: Product degrades during lyophilization after HPLC. Root Cause: Standard HPLC mobile phases often use 0.1% Trifluoroacetic Acid (TFA).[2] While dilute TFA is usually safe, the concentration of acid increases drastically as the acetonitrile/water evaporates during lyophilization, creating a "hot" acidic environment.
Corrective Action:
-
Immediate Neutralization: Collect fractions into tubes containing solid
. -
Solvent Swap: Switch to 0.1% Formic Acid (weaker acid, pKa ~3.75) or Ammonium Acetate buffer (pH 6.5) for sensitive substrates.
Module 2: The Mechanism of Instability
To troubleshoot effectively, one must understand the failure mechanism. The instability is driven by the formation of the stable tert-butyl cation.
The Acid-Catalyzed Cleavage Pathway
The reaction follows an E1 elimination pathway. The rate-limiting step is the formation of the carbocation.
Figure 1: Mechanism of acid-catalyzed Boc cleavage and the competitive alkylation pathway.
Module 3: Mitigation – Scavenger Systems[3][4]
When removing Boc intentionally, the generated
Scavenger Selection Matrix[3]
| Residue Present | Risk Factor | Primary Scavenger | Secondary Scavenger | Mechanism of Action |
| Tryptophan (Trp) | High | TIS (Triisopropylsilane) | Indole | Hydride transfer reduces |
| Methionine (Met) | High | DODT or Thioanisole | Water | Acts as a "soft" nucleophile to trap cations; prevents S-alkylation. |
| Cysteine (Cys) | High | EDT (Ethanedithiol) | DODT | Thiol groups are highly nucleophilic; EDT sacrifices itself to protect Cys. |
| Tyrosine (Tyr) | Medium | Water | Phenol | Prevents O-alkylation. |
| None (Simple Amine) | Low | Water | DCM | Hydrolysis of cation to tert-butanol. |
Workflow: Choosing Your Cocktail
Do not use a "one size fits all" cocktail. Use this logic flow to design your deprotection mix.
Figure 2: Decision tree for selecting the appropriate scavenger cocktail.
Module 4: Experimental Protocols
Protocol A: High-Fidelity Deprotection (The "Safe" Method)
Use this for complex molecules containing Trp, Met, or Cys.
-
Preparation: Prepare "Reagent K" (or equivalent) fresh. Do not store pre-mixed cocktails as scavengers oxidize over time.
-
Recipe: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[3]
-
-
Induction: Dissolve the substrate in a minimum amount of DCM (optional, only if solubility is poor), then add the cocktail. The ratio should be at least 10 mL cocktail per 1 g of substrate.
-
Reaction: Stir at room temperature for 2–3 hours.
-
Critical Step: Do not heat. Heating promotes alkylation of the scavengers onto the peptide.
-
-
Precipitation:
-
Concentrate the TFA volume to ~10% under nitrogen flow (do not use high heat rotovap).
-
Add cold diethyl ether (
) to precipitate the product.[4] -
Centrifuge and wash the pellet 3x with cold ether to remove the scavengers.
-
Protocol B: Preventing Instability During Workup
Use this when you want to KEEP the Boc group intact after an acidic step.
-
Quenching: If the reaction mixture is acidic (pH < 4), cool to 0°C.
-
Neutralization: Slowly add saturated aqueous
or 1M until pH > 7.-
Warning: Rapid addition causes heat evolution and local "hot spots" of acidity, which will cleave Boc.
-
-
Extraction: Extract immediately into Ethyl Acetate or DCM.
-
Drying: Use
(neutral) rather than (slightly Lewis acidic) if the substrate is extremely sensitive.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use HCl/Dioxane instead of TFA? A: Yes, but be cautious. HCl/Dioxane (4M) is a popular anhydrous alternative. However, it does not contain water to hydrolyze the tert-butyl cation. Without added scavengers (like TIS), the cation has a longer lifetime and is more likely to polymerize or alkylate your product.
Q: Why does my Boc-protected amine degrade in the freezer? A: If the product was isolated as a TFA salt (e.g., after HPLC) and not fully lyophilized or neutralized, residual acid can catalyze solid-state cleavage over weeks. Always store Boc-compounds as free bases or neutral salts.
Q: I see a +56 Da mass shift on my product. What is it?
A: This is the classic signature of tert-butylation. A
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[6]
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] Int. J. Pept.[7] Protein Res.[8][3][7][9][10]1978 , 12, 258–268.[7]
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109, 2455–2504.
-
BenchChem Technical Notes. Deprotection of Boc Group from Tryptophan-Containing Peptides.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. renyi.hu [renyi.hu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Resolving Solubility Issues of Isoxazole Intermediates
The Isoxazole Solubility Paradox
Executive Summary: Researchers often encounter a frustrating paradox with isoxazole intermediates: while the parent isoxazole ring is polar and water-miscible, its substituted derivatives (common in drug discovery) are frequently stubborn, brick-dust solids.
The Root Cause:
The isoxazole ring contains both a pyridine-like nitrogen and a furan-like oxygen.[1] However, unlike pyridine (pKa ~5.2), the isoxazole nitrogen is a very weak base (pKa of conjugate acid
-
Implication: You cannot simply "salt it out" with mild acids like acetic acid or HCl at physiological pH.[2] The proton does not stick.
-
Risk Factor: The N-O bond is chemically labile.[2] Harsh attempts to force solubility (strong bases or reducing conditions) often cleave the ring, destroying your compound.[2]
Troubleshooting Guide: Synthesis & Workup Phase
Scenario: “I finished my reaction, but during the aqueous workup, my product turned into a sticky gum or precipitated uncontrollably.”
Diagnostic Q&A
Q: Did you attempt to extract with an acidic aqueous wash?
-
Issue: Many chemists treat isoxazoles like pyridines, expecting them to protonate and move into the aqueous layer.[2] Because the pKa is ~ -3, the isoxazole remains neutral and lipophilic at pH 1–7.
-
Solution: Do not rely on pH manipulation for extraction unless your molecule has an exocyclic amine (e.g., a pendant amino group).[2] Rely on organic solvent capacity.[2]
Q: Did you use strong base (NaOH/KOH) and heat to remove impurities?
-
Critical Warning: The isoxazole ring is susceptible to base-catalyzed ring opening, especially at elevated temperatures (forming nitriles or enols).[2]
-
Protocol: Maintain pH < 10 during workup. If basic washing is required, use cold saturated NaHCO₃ and minimize contact time.[2]
Recommended Workup Protocol (The "Co-Solvent Wash")
If your compound precipitates at the interface of Water/DCM or Water/Ethyl Acetate:
-
Do not filter immediately. The solid is likely impure.[2]
-
Add a Co-solvent: Introduce 5–10% Methanol or Isopropanol to the organic layer.[2] This increases the polarity of the organic phase just enough to resolubilize the isoxazole intermediate without dragging it into the water.
-
Brine is your friend: Use saturated brine rather than pure water for washes.[2] The "salting-out" effect prevents the intermediate from forming emulsions.
Troubleshooting Guide: Biological Assay Formulation
Scenario: “My compound is soluble in DMSO, but precipitates immediately when added to PBS or cell culture media.”
The "Crash-Out" Phenomenon
Isoxazoles often have high melting points and high lattice energy (brick dust). When the DMSO stock hits the aqueous buffer, the "kinetic solubility" limit is breached.
Strategy A: The Cyclodextrin "Cloak"
Cyclodextrins (CDs) are the gold standard for isoxazoles. The hydrophobic isoxazole fits inside the CD cavity, while the hydrophilic CD exterior interacts with water.
Protocol: HP-β-CD Solubilization
-
Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][3] Avoid native
-CD due to its own low solubility and nephrotoxicity risks in vivo.[2] -
Method:
Strategy B: Cosolvent Spiking
If CDs are incompatible with your assay, use a ternary solvent system.[2]
-
Formula: 5% DMSO + 5% PEG400 + 90% Buffer.
-
Logic: PEG400 acts as an interfacial tension reducer, preventing the rapid crystallization of the isoxazole.
Visualizing the Solution Strategy
Decision Tree: Selecting the Right Solubilization Method
Use this logic flow to determine the safest method for your specific stage of research.
Figure 1: Decision matrix for solubilizing isoxazole derivatives based on chemical structure and experimental context.
Mechanism of Action: Cyclodextrin Complexation
Understanding why this works ensures you use the right molar ratios.
Figure 2: Schematic of the host-guest interaction. The lipophilic isoxazole ring displaces water molecules from the CD cavity, a thermodynamically favorable process driven by entropy.
Reference Data & Tables
Table 1: Comparative Solubility & Stability Data
| Solvent/Condition | Solubility Rating | Stability Risk | Notes |
| Water (pH 7) | Poor | High | Neutral form dominates; aggregation likely.[2] |
| 0.1 M HCl | Poor | High | Ring N (pKa ~ -3) does not protonate.[2] |
| 0.1 M NaOH | Moderate | Critical | Risk of ring opening to nitrile/enolate.[2] |
| DMSO | Excellent | High | Standard stock solvent.[2] Toxic to cells >0.1-1%.[2] |
| 20% HP-β-CD | Good | Excellent | Best for bio-assays; prevents precipitation.[2] |
| PEG 400 | Good | High | Good cosolvent; viscosity can be an issue.[2] |
Table 2: Key Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Isoxazole Ring pKa | -2.97 (Conjugate Acid) | Cannot be salted out with standard acids. |
| LogP (Parent) | ~0.1 (Low) | Parent is soluble; substituted analogs are lipophilic.[2] |
| H-Bond Acceptors | 2 (N, O) | Good potential for water interaction if accessible.[2] |
| Lattice Energy | High (for arylisoxazoles) | "Brick dust" behavior; requires disruption (DMSO/CD).[2] |
References
-
ChemicalBook. (2023).[2] Isoxazole Properties and Chemical Reactivity.[2][1][4][5][6] Retrieved from
-
National Institutes of Health (NIH). (2012).[2] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC.[2] Retrieved from
-
BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring: Stability Profile.[4] Retrieved from
-
Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.[2] ACS Publications.[2] Retrieved from
-
Conicet. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[2][7][8] Retrieved from
-
Chemistry Steps. (2021). Solubility of Organic Compounds: Principles and Rules. Retrieved from
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Isoxazole | 288-14-2 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole_Chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for 3-Bromoisoxazole Substitution
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical parameter of reaction temperature in nucleophilic and cross-coupling substitution reactions involving 3-bromoisoxazole. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven insights.
Q1: I am observing very low or no conversion of my 3-bromoisoxazole starting material. What is the most likely cause and how do I fix it?
Answer: This is a classic symptom of insufficient activation energy, meaning the reaction temperature is likely too low. The C3 position of the isoxazole ring is electron-deficient, making it susceptible to nucleophilic attack, but it often requires significant thermal energy to overcome the activation barrier for nucleophilic aromatic substitution (SNAr).[1][2]
Causality and Recommended Actions:
-
Insufficient Thermal Energy: The primary reason for low conversion is that the system has not been provided with enough energy to reach the transition state of the rate-determining step, which is typically the initial attack of the nucleophile.[1][3] 3-Bromoisoxazoles are generally poor substrates for SNAr unless further activated, making temperature a critical success factor.[4]
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. For conventional heating, if you started at 80 °C in a solvent like DMF, try increasing to 100 °C, then 120 °C, while carefully monitoring the reaction by TLC or LC-MS.[5]
-
-
Solvent Boiling Point Limitation: Your chosen solvent may be boiling before the necessary temperature for the reaction is reached.
-
Action: Switch to a higher-boiling polar aprotic solvent. If you are using acetonitrile (b.p. ~82 °C), consider moving to N,N-Dimethylformamide (DMF, b.p. 153 °C) or Dimethyl sulfoxide (DMSO, b.p. 189 °C) to access higher temperature ranges.[3]
-
-
Microwave-Assisted Synthesis: For particularly stubborn or slow reactions, conventional heating may lead to long reaction times and potential degradation. Microwave heating can dramatically accelerate the reaction by efficiently transferring energy to the polar solvent and reactants.[6][7]
Q2: My starting material is consumed, but the yield of the desired product is low, and I observe multiple spots on my TLC plate. What is happening?
Answer: This scenario suggests that while the activation energy has been met, the reaction temperature is likely too high, leading to product degradation or the activation of undesired side reaction pathways.
Causality and Recommended Actions:
-
Thermal Degradation: Isoxazole rings, while aromatic, can be susceptible to thermal decomposition or rearrangement at excessive temperatures, especially in the presence of strong bases or nucleophiles.
-
Action: Reduce the reaction temperature by 10-20 °C from the point where you observed significant side product formation. The goal is to find the "sweet spot" that allows for a reasonable reaction rate without degrading the product.
-
-
Competing Side Reactions: High temperatures can promote unwanted reactions. For instance, with amine nucleophiles, N-alkylation of the product can occur. In palladium-catalyzed couplings, high temperatures can sometimes favor side reactions like homocoupling of boronic acids.[9]
-
Action: Perform a temperature optimization study. Set up several small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor them over time. This will help identify the optimal temperature that maximizes the yield of the desired product while minimizing byproducts.[10]
-
-
Reaction Time: It's possible the optimal yield was reached earlier in the reaction, and prolonged heating led to degradation.
-
Action: Monitor the reaction at regular intervals (e.g., every hour). Once the maximum product formation is observed via TLC or LC-MS, work up the reaction immediately.
-
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 3-bromoisoxazole is not working well. How does temperature optimization differ from SNAr?
Answer: While higher temperatures are also generally required for Pd-catalyzed cross-couplings, the considerations are different. The temperature must be sufficient to facilitate the key steps of the catalytic cycle (oxidative addition, reductive elimination) but not so high as to cause catalyst decomposition or ligand degradation.
Causality and Recommended Actions:
-
Catalyst Activity and Stability: Palladium catalysts and their associated ligands have optimal operating temperature ranges. Exceeding this can lead to the formation of inactive palladium black or ligand decomposition.
-
Action: Consult the literature for the recommended temperature range for your specific catalyst/ligand system.[11][12] A typical starting point for Suzuki couplings is often in the 80-110 °C range.[9] If you observe catalyst decomposition (e.g., formation of a black precipitate), immediately lower the temperature.
-
-
Inefficient Oxidative Addition or Reductive Elimination: These key steps in the catalytic cycle have their own activation energies. Low temperatures can stall the cycle, often at the oxidative addition step.
-
Base and Solvent Compatibility at Temperature: The base and solvent must be stable and effective at the chosen reaction temperature. Some bases may become overly aggressive or insoluble at different temperatures.
-
Action: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate for the reaction and soluble enough in the chosen solvent at the reaction temperature to be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a substitution reaction on 3-bromoisoxazole?
Answer: A sensible starting point depends on the nature of the substitution:
-
For SNAr with a potent nucleophile (e.g., thiolate, alkoxide): Begin screening around 60-80 °C .
-
For SNAr with a neutral or weaker nucleophile (e.g., an amine): Start higher, in the 100-120 °C range, often in a high-boiling solvent like DMF or DMSO.[5]
-
For Palladium-Catalyzed Cross-Coupling: A typical starting point is 80-100 °C .[9]
These are starting points; optimization is almost always necessary.
Q2: How does my choice of nucleophile impact the optimal temperature?
Answer: The nucleophile's reactivity is inversely related to the required temperature. A stronger nucleophile (more electron-donating, less sterically hindered) can attack the electron-deficient C3 position more readily, thus lowering the activation energy and requiring a lower reaction temperature. Conversely, a weaker nucleophile will require more thermal energy to drive the reaction forward.[1][2]
| Nucleophile Type | Relative Reactivity | Typical Starting Temperature |
| Thiolates (RS⁻) | High | 40 - 80 °C |
| Alkoxides (RO⁻) | High | 50 - 90 °C |
| Secondary Amines | Moderate | 100 - 140 °C |
| Primary Amines | Moderate-Low | 110 - 160 °C |
| Alcohols (ROH) | Very Low (requires base) | >120 °C or Microwave |
Table 1: General guidance on starting temperatures based on nucleophile strength for SNAr reactions.
Q3: When should I choose microwave heating over conventional oil bath heating?
Answer: Consider microwave heating when:
-
High Temperatures are Required: To safely and rapidly reach temperatures above 150 °C.[4]
-
Reaction Times are Long: If a reaction takes more than 12-24 hours with conventional heating, microwave irradiation can often reduce this to under an hour.[6][14]
-
Side Product Formation is an Issue: The rapid heating and shorter reaction times offered by microwaves can sometimes minimize the formation of byproducts that result from prolonged exposure to high temperatures.[6]
Q4: What is the mechanistic role of temperature in SNAr on 3-bromoisoxazole?
Answer: The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Step 1 (Addition - Rate-Determining): The nucleophile attacks the C3 carbon, breaking the aromaticity of the isoxazole ring and forming the resonance-stabilized Meisenheimer complex. This step has a high activation energy and is typically the rate-determining step. Temperature is critical here to provide the energy needed to overcome this barrier.
-
Step 2 (Elimination - Fast): The leaving group (bromide) is expelled, and the aromaticity of the isoxazole ring is restored. This step typically has a very low activation energy and is not significantly affected by temperature.
Caption: The role of temperature in the SNAr mechanism.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening (Conventional Heating)
-
Setup: To three separate oven-dried reaction vials equipped with stir bars, add 3-bromoisoxazole (1.0 eq), your nucleophile (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq, if required).
-
Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed, high-boiling solvent (e.g., DMF, DMSO) to achieve a concentration of ~0.1-0.5 M.
-
Heating: Place each vial in a pre-heated aluminum heating block or oil bath set to your desired screening temperatures (e.g., T1 = 100 °C, T2 = 120 °C, T3 = 140 °C).
-
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate. Use an appropriate stain to visualize the consumption of starting material and formation of the product.
-
Analysis: Continue monitoring at regular intervals until one of the conditions shows optimal conversion with minimal byproduct formation. This temperature should be used for the scaled-up reaction.
Protocol 2: Microwave-Assisted Temperature Optimization
-
Setup: In a microwave reaction vessel with a stir bar, combine 3-bromoisoxazole (1.0 eq), the nucleophile (1.2-1.5 eq), base (if needed), and the chosen microwave-safe solvent (e.g., n-butanol, DMF, dioxane).[4]
-
Sealing: Securely cap the vessel.
-
Programming: Program the microwave reactor to heat to the desired temperature (e.g., 160 °C) and hold for a set time (e.g., 15 minutes). It is advisable to screen a range of temperatures (e.g., 140 °C, 160 °C, 180 °C) in separate experiments.
-
Execution: Run the reaction. The microwave will use variable power to maintain the target temperature.
-
Workup: After the reaction is complete and the vessel has cooled to a safe temperature, work up the reaction as you would for a conventional heating experiment and analyze the outcome by TLC, LC-MS, or ¹H NMR.
Caption: A troubleshooting workflow for low-yield 3-bromoisoxazole substitutions.
References
-
Yadav, V. K., & Sriram, M. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances, 12(16), 9831-9835. [Link]
-
Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]
-
Li, J., et al. (2020). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Molecular Diversity, 24(2), 423-435. [Link]
-
Shaikh, A. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28166-28178. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Gerty, D. M., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4892-4895. [Link]
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]
- Kumar, K. S., et al. (2011). Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases. International Journal of ChemTech Research, 9(3), 1472-1478.
- Deshmukh, M. B., et al. (2012). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Rasayan Journal of Chemistry, 5(2), 235-238.
-
Al-dujaili, A. H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 2. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Rodríguez, J. A., et al. (2023). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications, 14(1), 2995. [Link]
-
Scribd. (n.d.). Advanced SNAr Reaction Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
- Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2), 14-20.
-
Hierso, J.-C., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 1-12. [Link]
-
Schnürch, M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. European Journal of Organic Chemistry, 2011(28), 5541-5549. [Link]
-
Barge, A., et al. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Molecules, 21(9), 1145. [Link]
-
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2023). SSRN Electronic Journal. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 14. zenodo.org [zenodo.org]
Validation & Comparative
1H NMR Interpretation of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Comparative Technical Guide
Executive Summary
3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS: 903131-45-3) is a critical heterocyclic scaffold in medicinal chemistry, particularly as a bioisostere for amide bonds or as a precursor for Suzuki-Miyaura cross-coupling reactions.[1] Its structural integrity is defined by the precise regiochemistry of the bromine (C3) and the protected amine tail (C5).
This guide provides a definitive 1H NMR structural assignment for this compound and compares it against its most common synthetic impurities: the regioisomer (5-Bromo-3-substituted) and the non-brominated precursor . We present a self-validating analytical workflow to ensure batch purity and regiochemical accuracy.
Structural Assignment & Theoretical Logic
The 1H NMR spectrum of this compound in Chloroform-d (
Chemical Shift Data Table (Predicted/Literature Consensus)
| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Logic |
| A | Isoxazole C4-H | 6.35 – 6.45 | Singlet (s) | 1H | - | Critical: Defines ring substitution.[1] Upfield from non-brominated analog. |
| B | NH (Carbamate) | 4.90 – 5.10 | Broad Singlet (br s) | 1H | - | Exchangeable; shift varies with concentration/temp. |
| C | CH₂ (Methylene) | 4.35 – 4.45 | Doublet (d) | 2H | ~6.0 | Couples to NH. Appears as singlet if NH exchanges (e.g., in |
| D | Boc ( | 1.44 – 1.46 | Singlet (s) | 9H | - | Internal integration standard. |
Structural Visualization
The following diagram maps the proton environments to the molecular structure.
Caption: Proton assignment map correlating chemical structure with expected NMR shifts.
Comparative Analysis: Validating the Structure
In synthetic workflows, this compound is often generated via bromination of a precursor or cyclization of an oxime. The two primary risks are regioisomer formation and incomplete bromination .
Comparison 1: Product vs. Non-Brominated Precursor
The most common impurity is the starting material (5-(N-Boc)aminomethylisoxazole) where the C3 position remains unsubstituted.
-
The Product (3-Br): Shows a singlet at ~6.40 ppm (C4-H).
-
The Alternative (Non-Br): Shows two ring protons.[2]
-
C4-H: ~6.20 ppm (doublet).
-
C3-H: ~8.20 – 8.40 ppm (doublet).
-
-
Decision Rule: The presence of any peak downfield >8.0 ppm indicates incomplete bromination. The product spectrum must be "silent" in the aromatic region except for the single C4-H peak.
Comparison 2: Product vs. Regioisomer (5-Bromo-3-substituted)
If the isoxazole ring is constructed via cycloaddition, the 5-bromo-3-aminomethyl regioisomer is a potential byproduct.
-
The Product (3-Br-5-alkyl): C4-H is flanked by Br and Alkyl. Shift: ~6.40 ppm .
-
The Alternative (5-Br-3-alkyl): C4-H is flanked by Alkyl and Br. Due to the electronegativity difference of the ring heteroatoms (O vs N), the electronic environment changes.
-
Differentiation: While 1H NMR shifts can be subtle (often within 0.2 ppm), 13C NMR is definitive.
-
C3-Br Carbon: ~137 ppm.
-
C5-Br Carbon: ~150+ ppm (deshielded by Oxygen).
-
Comparison 3: Product vs. Deprotected Amine
Acidic workups can accidentally cleave the Boc group.
-
The Product: Strong singlet at 1.45 ppm (9H).
-
The Alternative (Free Amine): Complete loss of the 1.45 ppm singlet. The methylene peak (H-C) shifts upfield to ~3.90 ppm due to loss of the electron-withdrawing carbonyl.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-resolution data, follow this specific protocol. This method is designed to prevent "false negatives" caused by solvent exchange or aggregation.
Reagents & Equipment[2][3]
-
Solvent: DMSO-
(Recommended for NH resolution) or (Standard). -
Standard: TMS (Tetramethylsilane) internal reference (0.00 ppm).[3]
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Step-by-Step Methodology
-
Sample Prep: Dissolve 5 mg of the solid in 0.6 mL of
. Ensure the solution is clear; filter if turbid (turbidity causes line broadening). -
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 1.0 second (ensure Boc integration is accurate).
-
Scans: 16 (sufficient for 5 mg).
-
-
Processing:
-
Phase correction: Manual (crucial for the broad NH peak).
-
Baseline correction: Polynomial (order 1).
-
Integration: Calibrate the Boc singlet to 9.00.
-
-
Validation Check (The "Gatekeeper"):
-
Check 8.0–9.0 ppm region. If signals exist
Reject (Starting material present). -
Check 6.3–6.5 ppm. If singlet integrates to 1.0 relative to Boc
Pass .
-
QC Decision Tree
The following diagram illustrates the logic flow for accepting or rejecting a batch based on NMR data.
Caption: Quality Control Decision Tree for this compound validation.
References
-
Hansen, P. et al. (2023). "Lewis acid-promoted direct synthesis of isoxazole derivatives." Beilstein Journal of Organic Chemistry, 19, 1562–1567.[4]
-
Liu, K. et al. (2003). "Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance." Journal of Heterocyclic Chemistry, 40, 1097.[5]
-
BenchChem Technical Data. (2025). "An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole." BenchChem.[6]
-
Gottlieb, H. E. et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Analysis of Bromoisoxazole Derivatives
In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) is a non-negotiable prerequisite for ensuring safety and efficacy. For novel heterocyclic scaffolds like bromoisoxazoles, which are integral to many emerging therapeutic agents, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods—one isocratic and one gradient elution—for the purity assessment of a model bromoisoxazole compound. We will explore the scientific rationale underpinning the selection of chromatographic conditions, provide detailed, self-validating experimental protocols, and present a clear comparison of their performance. The objective is to equip researchers and drug development professionals with a practical framework for selecting and optimizing HPLC methods for this important class of molecules.
The Science of Separation: Why HPLC Parameters Matter
The retention time (tᵣ) of an analyte in HPLC is its most fundamental identifying characteristic under a specific set of conditions. It is governed by the equilibrium of the analyte between the mobile phase and the stationary phase.[3] For reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Several factors critically influence retention time and, consequently, the quality of the separation:
-
Mobile Phase Composition: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer dictates the polarity of the mobile phase.[4][5] A higher percentage of organic solvent (stronger mobile phase) will decrease retention times, while a lower percentage (weaker mobile phase) will increase them.[6]
-
Column Chemistry: The C18 (octadecyl) bonded silica column is the most widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[1]
-
Temperature: Column temperature affects mobile phase viscosity and analyte solubility. Higher temperatures generally lead to shorter retention times, typically decreasing by about 2% for every 1°C increase.[3][7] Consistent temperature control is therefore essential for reproducibility.[8]
-
pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase can dramatically alter retention. By controlling the pH with a buffer, one can ensure the analyte is in a consistent, non-ionized state, leading to sharper peaks and more stable retention times.[7]
Comparative Analysis of Isocratic vs. Gradient Elution Methods
We evaluated two distinct RP-HPLC methods for the purity analysis of a bromoisoxazole sample, potentially containing a closely related impurity. Method A employs a simple isocratic elution, where the mobile phase composition remains constant throughout the run.[5] Method B utilizes a gradient elution, where the concentration of the organic solvent is increased over time.[4][5]
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of Bromoisoxazole (min) | 7.5 | 11.2 |
| Retention Time of Impurity (min) | 7.0 | 9.9 |
| Resolution (Rs) | 1.7 | 2.8 |
| Tailing Factor (Tf) | 1.3 | 1.1 |
| Theoretical Plates (N) | 9,000 | 14,500 |
| Limit of Quantification (LOQ) (µg/mL) | 0.25 | 0.10 |
Analysis of Performance:
Method B (Gradient) demonstrates superior performance, providing significantly better resolution (Rs > 2.5) between the main peak and the impurity compared to Method A (Rs = 1.7).[9] The higher theoretical plate count and improved peak symmetry (Tailing Factor closer to 1.0) in Method B indicate higher column efficiency and a more robust separation.[10][11] Furthermore, the gradient method offers a lower limit of quantification, making it more suitable for detecting trace-level impurities.[12]
While Method A is faster, its compromised resolution makes it less reliable for accurately quantifying closely eluting impurities. Method B is the recommended approach for development and validation purposes where complete separation is critical.
Experimental Protocols
A self-validating system is crucial for trustworthy results. Therefore, both protocols incorporate a System Suitability Test (SST) to ensure the chromatographic system is performing adequately on the day of analysis.[13][14][15]
Method A: Isocratic Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the bromoisoxazole sample in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 65:35 (v/v) mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
System Suitability Test (SST):
-
Data Analysis:
-
Calculate purity by determining the area percentage of the main bromoisoxazole peak relative to the total area of all peaks in the chromatogram.
-
Method B: Gradient Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare the sample as described in Method A, using the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) for the final dilution.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 90% B (Linear Ramp)
-
15-20 min: 90% B (Hold)
-
20.1-25 min: 20% B (Re-equilibration)
-
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the 0.1 mg/mL standard solution.
-
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%.
-
Tailing Factor (Tf): ≤ 1.5.
-
Theoretical Plates (N): ≥ 5000.
-
-
-
Data Analysis:
-
Calculate purity using the area percentage method as described in Method A.
-
Visualizing the Methodologies
To better understand the processes, the following diagrams illustrate the general workflow for HPLC analysis and the logic behind method development.
Caption: General workflow for HPLC purity analysis.
Caption: Logical flow for HPLC method development.
Conclusion and Recommendations
The purity of bromoisoxazole derivatives, like any API, is a critical quality attribute that demands a precise and accurate analytical method. This guide has demonstrated that while a simple isocratic HPLC method can be suitable for rapid screening, a well-designed gradient elution method provides superior resolution, sensitivity, and overall robustness. For drug development professionals, investing the time to develop a gradient method like Method B is highly recommended. It ensures a more comprehensive separation of potential impurities, leading to higher confidence in the purity data, which is essential for regulatory submissions and ensuring patient safety. The provided protocols, grounded in established chromatographic principles and incorporating self-validating system suitability tests, offer a solid foundation for the analysis of this important class of compounds.
References
-
Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]
-
What Factors Influence HPLC Retention Time Precision? (2025). Altabrisa Group. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Crelux. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. [Link]
-
Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]
-
What are system suitability tests (SST) of analytical methods? (2018). laborberthold. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]
-
Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]
-
Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography. Biotage. [Link]
-
HPLC Solvent Selection. Element Lab Solutions. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org. [Link]
-
Selectivity of packing materials in reversed phase liquid chromatography. HPLC. [Link]
-
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. SSRG International Journal of Applied Chemistry. [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole: An In-Depth Analysis of Synthetic Strategies
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 3-Bromo-5-(N-Boc)aminomethylisoxazole stands out as a versatile building block, its bromine atom providing a handle for cross-coupling reactions while the protected amine allows for further functionalization. This guide provides a comprehensive comparison of the primary synthetic methodologies for this key intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to a Privileged Scaffold
The 3,5-disubstituted isoxazole core is a privileged structure in drug discovery, valued for its metabolic stability and ability to participate in hydrogen bonding. The presence of a bromine atom at the 3-position and an N-Boc protected aminomethyl group at the 5-position makes this compound a particularly attractive intermediate for the synthesis of complex molecules in drug development programs. The selection of an optimal synthetic route is paramount, balancing factors such as yield, scalability, and the availability of starting materials.
Comparative Analysis of Synthetic Methodologies
This guide will dissect two principal and divergent strategies for the synthesis of this compound:
-
Method A: The [3+2] Cycloaddition Approach. This classic and highly convergent route builds the isoxazole ring from acyclic precursors.
-
Method B: The Post-Cycloaddition Functionalization Approach. This strategy involves the synthesis of a pre-formed 3-bromoisoxazole core followed by the introduction of the aminomethyl side chain.
A detailed examination of each method, supported by experimental protocols and comparative data, will allow researchers to make an informed decision based on the specific needs of their project.
| Parameter | Method A: [3+2] Cycloaddition | Method B: Post-Cycloaddition Functionalization |
| Key Precursors | Dibromoformaldoxime, N-Boc-propargylamine | 3-Bromo-5-(halomethyl)isoxazole, Amine Source |
| Overall Yield | Moderate to Good | Variable (dependent on two steps) |
| Scalability | Potentially challenging due to reactive intermediates | Generally more amenable to scale-up |
| Atom Economy | Good | Moderate |
| Key Challenges | Handling of reactive nitrile oxide intermediate, regioselectivity control | Availability of starting halomethylisoxazole, control of side reactions during substitution |
Method A: The [3+2] Cycloaddition Approach
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful and direct method for the construction of the isoxazole ring.[1][2] In this approach, a bromo-nitrile oxide is generated in situ and reacted with a protected propargylamine derivative.
The Causality Behind Experimental Choices
The choice of precursors is critical for the success of this reaction. Dibromoformaldoxime is a common and effective precursor for the in situ generation of bromonitrile oxide. The use of a pre-protected propargylamine, such as N-Boc-propargylamine, is advantageous as it circumvents the need for a separate protection step after the cycloaddition, thus shortening the overall synthetic sequence. The regioselectivity of the cycloaddition is a key consideration, and is generally controlled by both steric and electronic factors of the reacting partners.[3]
Experimental Protocol: [3+2] Cycloaddition for this compound
Materials:
-
Dibromoformaldoxime
-
N-Boc-propargylamine
-
Potassium Bicarbonate (KHCO₃)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
To a stirred solution of N-Boc-propargylamine (1.0 eq) and potassium bicarbonate (1.5 eq) in a mixture of ethyl acetate and a small amount of water at room temperature, add dibromoformaldoxime (1.2 eq) portion-wise over 1 hour.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
In-depth Discussion
Advantages:
-
Convergent Synthesis: This one-pot approach directly assembles the target molecule from key fragments, leading to a potentially shorter synthetic route.
-
High Atom Economy: The cycloaddition reaction is inherently atom-economical.
Disadvantages:
-
Handling of Reactive Intermediates: The in situ generated bromonitrile oxide is highly reactive and requires careful control of reaction conditions.[4]
-
Potential for Dimerization: The nitrile oxide can dimerize to form furoxans, reducing the yield of the desired product.
-
Regioselectivity: While generally high, the formation of the undesired 3-bromo-4-(N-Boc)aminomethylisoxazole regioisomer can occur.
Caption: Workflow for Method A: [3+2] Cycloaddition.
Method B: The Post-Cycloaddition Functionalization Approach
This strategy relies on a pre-synthesized 3-bromo-5-(halomethyl)isoxazole intermediate, which then undergoes nucleophilic substitution to introduce the aminomethyl group. This is a more linear approach that separates the isoxazole ring formation from the side-chain installation.
The Causality Behind Experimental Choices
The success of this method hinges on the availability and reactivity of the 3-bromo-5-(halomethyl)isoxazole. Commercially available 3-bromo-5-(chloromethyl)isoxazole is a common starting point.[5] The choice of the nitrogen nucleophile is critical. While direct amination with ammonia followed by Boc protection is feasible, the use of a protected amine equivalent like tert-butyl carbamate can offer better control and avoid over-alkylation.
Experimental Protocol: Two-Step Synthesis via Nucleophilic Substitution
Step 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole
Materials:
-
3-Bromo-5-(chloromethyl)isoxazole
-
Ammonia (in methanol or as ammonium hydroxide)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-bromo-5-(chloromethyl)isoxazole (1.0 eq) in dichloromethane, add a solution of ammonia in methanol (excess) at 0 °C.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or by an acid-base extraction to yield 3-bromo-5-(aminomethyl)isoxazole.
Step 2: N-Boc Protection
Materials:
-
3-Bromo-5-(aminomethyl)isoxazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve 3-bromo-5-(aminomethyl)isoxazole (1.0 eq) and triethylamine (3.0 eq) in a 2:1 mixture of THF and water.[6]
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.5 eq).[6]
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.[6]
-
Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product is often of high purity and may not require further purification.[6]
In-depth Discussion
Advantages:
-
Readily Available Starting Materials: 3-Bromo-5-(chloromethyl)isoxazole is commercially available, providing a reliable starting point.
-
Amenable to Scale-up: The individual steps of nucleophilic substitution and Boc protection are generally robust and scalable.
-
Avoids Highly Reactive Intermediates: This method avoids the in-situ generation of nitrile oxides.
Disadvantages:
-
Longer Synthetic Sequence: This two-step process is inherently longer than the one-pot cycloaddition.
-
Potential for Side Reactions: The nucleophilic substitution step can be complicated by over-alkylation or other side reactions.
-
Handling of Volatile Reagents: The use of ammonia requires appropriate handling procedures.
Caption: Workflow for Method B: Post-Cycloaddition Functionalization.
Conclusion and Recommendations
Both Method A and Method B offer viable pathways to this compound, each with its own set of advantages and challenges.
-
For rapid, small-scale synthesis and when a convergent approach is desired, Method A ([3+2] Cycloaddition) is an attractive option. The directness of this route is a significant advantage, provided that the challenges associated with handling reactive intermediates and controlling regioselectivity can be effectively managed.
-
For larger-scale synthesis where robustness and scalability are paramount, Method B (Post-Cycloaddition Functionalization) is generally the preferred choice. The use of a stable, commercially available intermediate and well-established reaction steps for amination and protection contribute to a more predictable and scalable process.
Ultimately, the choice of synthetic route will be dictated by the specific constraints and goals of the research program. This guide provides the foundational knowledge and experimental context to enable researchers, scientists, and drug development professionals to make an informed and strategic decision for the synthesis of this valuable chemical intermediate.
References
-
She, X., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]
-
Ballini, R., et al. (2011). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 9(18), 6263-6268. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
ResearchGate. (2023). Synthesis of 3,5-disubstituted isoxazole. [Link]
-
The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (2025). Theoretical implications on the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one in terms of FMO, MEDT, and distortion-interaction theories. [Link]
-
Clarke, C. G., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22081-22088. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Li, C., et al. (2018). Base-catalysed [3 + 2] cycloaddition of propargylamines and aldehydes to substituted furans. Green Chemistry, 20(12), 2756-2761. [Link]
-
Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. [Link]
-
ResearchGate. (2021). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. [Link]
-
Dana Bioscience. tert-Butyl ((3-(bromomethyl)isoxazol-5-yl)methyl)carbamate 250mg. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. [Link]
-
MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]
Sources
Reference Standards for 3-Bromo-5-(N-Boc)aminomethylisoxazole Analysis: A Technical Comparison Guide
Executive Summary
In the development of isoxazole-based therapeutics—particularly glutamate receptor agonists and next-generation anti-infectives—3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS: 903131-45-3) serves as a linchpin intermediate.[1] Its dual functionality (the labile Boc-amine and the cross-coupling-ready bromine) makes it versatile but analytically treacherous.[1]
This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Technical Grade (TG) alternatives. Experimental data presented here highlights how minor impurities in non-certified standards—specifically regioisomers and de-protected amines—can propagate significant errors in potency assignment and downstream biological assays.
Technical Profile: The Reference Standard
Before comparing, we define the rigorous specifications required for a material to serve as a Primary Reference Standard for this molecule.
| Parameter | Specification (CRS Grade) | Criticality |
| CAS Number | 903131-45-3 | Identity confirmation. |
| Chemical Formula | C₉H₁₃BrN₂O₃ | MW: 277.12 g/mol .[2] |
| Assay (qNMR) | ≥ 99.0% w/w | Absolute quantification (traceable to NIST). |
| Chromatographic Purity | ≥ 99.5% (HPLC-UV) | Ensures absence of UV-active side products.[1] |
| Regioisomer Content | < 0.1% | Crucial: Distinguishes 3,5-substitution from 3,4-isomers. |
| Residual Solvents | < 0.5% (GC-HS) | Solvents inflate mass, skewing molarity calculations.[1] |
Comparative Analysis: Certified Standard vs. Technical Grade
The following data summarizes a comparative study between a Certified Reference Standard (CRS) and a typical "95%+" Technical Grade (TG) reagent often used erroneously as a standard in early discovery.
Experiment A: Purity & Potency Discrepancy
Method: qNMR (Internal Standard: Maleic Acid) vs. HPLC (Area %).
| Metric | Certified Reference Standard (CRS) | Technical Grade Alternative (TG) | Impact on Data |
| HPLC Purity (Area %) | 99.8% | 96.2% | TG appears "good enough" for synthesis but fails for quantitation.[1] |
| qNMR Potency (w/w) | 99.1% | 84.3% | CRITICAL FAILURE: The TG contains non-chromophoric salts/solvents invisible to UV. |
| Water Content (KF) | 0.05% | 4.2% | High water content in TG accelerates Boc-deprotection.[1] |
| Regioisomer (3,4-iso) | Not Detected | 2.1% | Introduces "ghost" biological activity in screening.[1] |
Insight: Using the TG material to build a calibration curve results in a 15% systematic error in quantifying reaction yields or biological dosing, as the mass weighed does not reflect the active molarity.
Experiment B: Stability Under Analysis (The "Boc" Factor)
The N-Boc group is acid-labile.[1][3] We compared the stability of both standards in an acidic mobile phase (0.1% TFA) over 24 hours.
-
CRS: Showed <0.2% degradation (due to high initial crystal purity and lack of catalytic acidic impurities).
-
TG: Showed 3.5% degradation into the free amine (3-Bromo-5-aminomethylisoxazole).[1]
-
Causality: Residual acid catalysts from the TG synthesis promoted auto-degradation once dissolved.
-
Analytical Protocols
To validate this reference standard in your own laboratory, use the following self-validating protocols.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of the parent, the de-Boc degradant, and the regioisomer. Note: We avoid high concentrations of TFA to prevent on-column degradation.[1]
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Softer acid than TFA).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Isoxazole ring) and 210 nm (Amide bond).[1]
-
System Suitability Requirement: Resolution (
) between Main Peak and De-Boc impurity > 2.0.
Protocol 2: Quantitative NMR (qNMR) - The Gold Standard
Objective: Assign absolute potency without relying on a secondary standard.[1]
-
Solvent: DMSO-d₆ (Provides excellent solubility and separates water peaks).[1]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why Maleic Acid? Its singlet (~6.3 ppm) falls in a clean window for isoxazoles, avoiding the Boc-methyls (~1.4 ppm) and the isoxazole proton (~6.8 ppm).
-
-
Relaxation Delay (
): Set to ≥ 30 seconds (5 ) to ensure full relaxation of the quaternary carbons for accurate integration. -
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity).
Visualization: Qualification & Stability Logic
Diagram 1: Analytical Qualification Workflow
This workflow illustrates the decision matrix for qualifying a Primary Reference Standard for this specific isoxazole derivative.
Caption: Figure 1. Validation workflow for establishing a Primary Reference Standard. Note the critical qNMR step (Red) which corrects for non-chromophoric impurities that HPLC misses.
Diagram 2: Degradation Pathways & Risk
Understanding why the standard degrades is key to handling it.
Caption: Figure 2. Primary degradation pathway. The N-Boc cleavage (Impurity A) is the dominant risk factor in acidic HPLC mobile phases.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4] ICH Guidelines.[5][6] [Link]
-
Gough, R. et al. Precise Quantitative NMR (qNMR) for the Certification of Reference Materials. Journal of Chemical Metrology. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]
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- 1. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
Crystallographic Characterization of Isoxazole Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Context
The isoxazole ring (1,2-oxazole) is a critical pharmacophore in modern drug design, serving as a bioisostere for carboxylic acids and esters. Its unique electronic distribution—characterized by the electronegativity difference between Oxygen (O1) and Nitrogen (N2)—creates a distinct electrostatic potential surface that drives specific intermolecular interactions.
However, the O1–N2 bond is chemically labile and crystallographically unique. Unlike stable pyrazoles, isoxazoles are prone to ring cleavage under reductive conditions and exhibit complex polymorphism. This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (NMR, PXRD, Computational Modeling), arguing that SC-XRD is the only "self-validating" method capable of definitively resolving the supramolecular assembly and tautomeric ambiguity of isoxazole derivatives.
Comparative Analysis: SC-XRD vs. Alternative Characterization
For isoxazole derivatives, structural elucidation is not merely about connectivity; it is about defining the solid-state energy landscape .
Table 1: Performance Matrix of Structural Elucidation Methods[1]
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Powder XRD (PXRD) | Computational (DFT) |
| 3D Stereochemistry | Absolute (anomalous dispersion) | Relative (NOESY required) | Inferential (Rietveld) | Theoretical |
| Tautomeric State | Definitive (locates H atoms) | Averaged (fast exchange) | Fingerprint only | Energy-dependent |
| Packing Forces | Direct Observation (H-bonds, | N/A (solvated) | Unit cell dimensions only | Gas-phase bias |
| Polymorph Risk | High (maps specific conformers) | Low | High (bulk detection) | Moderate |
| Sample Req. | Single Crystal ( | CPU Hours |
Why SC-XRD is Superior for Isoxazoles
-
The Tautomer Problem: Isoxazolones can exist as CH-form, OH-form, or NH-form. In solution (NMR), these rapidly interconvert. SC-XRD freezes the lowest energy conformer, providing the exact protonation site essential for receptor binding modeling.
-
The Weak Bond Factor: The O1–N2 bond length is a proxy for ring stability. SC-XRD measures this with precision (
Å), predicting metabolic stability (reductive ring opening) better than IR spectroscopy.
Crystallographic Data & Structural Metrics[1][2][3][4][5][6][7][8][9][10][11]
The following data benchmarks are derived from high-resolution studies of isoxazole derivatives (e.g., Valdecoxib analogs, Leflunomide metabolites). Use these metrics to validate your refinement.
Table 2: Standard Geometric Parameters for the Isoxazole Ring
Refined against Cambridge Structural Database (CSD) averages.
| Bond / Angle | Typical Range (Å / °) | Structural Insight |
| O1–N2 | 1.40 – 1.43 Å | The "Weak Link." Elongation |
| N2=C3 | 1.30 – 1.33 Å | Double bond character; critical for imine-type reactivity. |
| C3–C4 | 1.41 – 1.44 Å | Single bond character. |
| C4=C5 | 1.34 – 1.37 Å | Double bond character. |
| O1–C5 | 1.34 – 1.36 Å | Shorter than typical ether bonds due to resonance. |
| Ring Planarity | RMSD | Ring should be strictly planar. Deviations indicate steric strain. |
Packing Motifs & Supramolecular Synthons
Unlike pyrazoles (which act as both H-bond donors and acceptors), isoxazoles primarily act as H-bond acceptors via the N2 atom.
-
The
Chain: A common motif where an external donor (e.g., amide NH) binds to the isoxazole N2. -
-
Stacking: Isoxazole rings are electron-deficient. They often stack face-to-face with electron-rich phenyl rings (centroid-centroid distance 3.6–3.8 Å).
Experimental Protocol: "Self-Validating" Crystal Growth
Growing diffraction-quality crystals of polar isoxazoles is challenging. The following protocol utilizes a Vapor Diffusion technique optimized for heterocycles, ensuring slow lattice formation to minimize disorder.
Workflow Diagram
Figure 1: The "Self-Validating" Crystallography Pipeline. Note the feedback loop: poor diffraction data necessitates higher purity, not just better mounting.
Detailed Protocol Steps
-
Solubility Mapping:
-
Dissolve 10 mg of isoxazole derivative in 0.5 mL of "Good Solvent" (GS).
-
Recommended GS: Acetone, THF, or DCM (Isoxazoles are moderately polar).
-
Recommended Anti-Solvent (AS): Hexane or Pentane.
-
-
The "Trap" Setup (Vapor Diffusion):
-
Place the GS solution in a small inner vial (4 mL).
-
Place the inner vial uncapped inside a larger outer vial (20 mL) containing 3 mL of the AS.
-
Cap the outer vial tightly.
-
Mechanism:[1][2][3] The volatile AS diffuses into the GS, slowly increasing polarity and forcing the isoxazole to crystallize in an ordered lattice.
-
-
Data Collection Strategy (Mo vs. Cu):
-
Use Molybdenum (Mo-K
, 0.7107 Å) for standard structure determination. It minimizes absorption errors. -
Use Copper (Cu-K
, 1.5418 Å) only if you need to determine absolute configuration of a chiral isoxazole lacking heavy atoms (using anomalous scattering).
-
-
Validation (The "CheckCIF" Standard):
-
A solved structure is only valid if it passes the IUCr CheckCIF protocols.
-
Critical Check: Ensure the Flack Parameter is near 0.0 (for chiral structures) and
factor is .[4]
-
Mechanistic Insight: The Isoxazole Interaction Map
Understanding why isoxazoles pack the way they do aids in polymorph screening.
Figure 2: Interaction Logic of the Isoxazole Pharmacophore. The N2 atom is the dominant director of crystal packing.
References
-
Cambridge Crystallographic Data Centre (CCDC). "IsoStar: A Knowledge Base of Intermolecular Interactions." CCDC. [Link][5][6]
-
International Union of Crystallography (IUCr). "CheckCIF/PLATON Validation Service." IUCr Journals. [Link]
-
Mason, H. E., et al. (2020).[7] "Synthesis and structures of three isoxazole-containing Schiff bases." Acta Crystallographica Section C, 76(9), 927-931.[7] [Link]
-
Bandyopadhyay, P., et al. (2016). "Different acid–base behaviour of a pyrazole and an isoxazole." Acta Crystallographica Section C, 72(8), 612-618.[8] [Link]
-
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis and structures of three isoxazole-containing Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different acid-base behaviour of a pyrazole and an isoxazole with organic acids: crystal and molecular structures of the salt 3-(4-fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate and of the cocrystal 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide-3,5-dinitrobenzoic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
